D-Galactose-13C-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6+1 |
InChI Key |
GZCGUPFRVQAUEE-GFDIWXKRSA-N |
Isomeric SMILES |
C([C@H]([13C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Isotopic Tracer D-Galactose-1-¹³C₃: A Technical Guide to its Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled carbohydrates are indispensable tools in metabolic research, enabling the precise tracking of metabolic pathways and the quantification of flux rates. While uniformly labeled substrates are common, position-specific labeling offers a more granular view of carbon transitions. This technical guide focuses on the theoretical and practical applications of D-Galactose-1-¹³C₃ in research. Although direct experimental data for this specific isotopologue is not widely published, its utility can be inferred from the well-established principles of metabolic flux analysis and the known metabolic fate of galactose. This document outlines the primary metabolic pathways of galactose, details hypothetical experimental protocols for using D-Galactose-1-¹³C₃, presents illustrative quantitative data, and provides visualizations of key metabolic and experimental workflows.
Introduction to D-Galactose Metabolism and Isotopic Tracing
D-galactose, a C-4 epimer of glucose, plays a crucial role in cellular metabolism, particularly as a component of the disaccharide lactose found in dairy products. Its metabolism is primarily governed by the Leloir pathway, which converts galactose into glucose-1-phosphate, an intermediate of glycolysis.[1][2][3][4][5] The use of ¹³C-labeled galactose allows researchers to trace the journey of its carbon atoms through various metabolic networks.
D-Galactose-1-¹³C₃, with a stable isotope at the third carbon position, is a powerful tool for investigating specific enzymatic reactions and pathway activities. By tracking the fate of the ¹³C label, researchers can elucidate the contributions of galactose to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6][7] This position-specific labeling is particularly advantageous for resolving ambiguities that can arise with uniformly labeled tracers.[8]
Metabolic Pathways of D-Galactose
The metabolism of D-galactose is primarily accomplished through the Leloir pathway, with alternative routes becoming significant under certain physiological or pathological conditions.
The Leloir Pathway
The Leloir pathway is the principal route for galactose catabolism.[1][3][5] It involves a series of enzymatic steps that convert D-galactose into glucose-1-phosphate, which then enters mainstream glucose metabolism.
-
Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose at the C-1 position to yield galactose-1-phosphate.
-
Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[1][2][4]
-
Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[1][2]
-
Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway.[2][3]
A ¹³C label at the C-3 position of galactose will be retained at the C-3 position of galactose-1-phosphate, UDP-galactose, UDP-glucose, glucose-1-phosphate, and glucose-6-phosphate. Subsequently, it will appear at the C-3 position of fructose-6-phosphate and the C-3 of glyceraldehyde-3-phosphate (GAP) following the cleavage of fructose-1,6-bisphosphate in glycolysis. This labeled GAP can then proceed through the lower part of glycolysis and enter the TCA cycle.
Figure 1: The Leloir Pathway for D-Galactose Metabolism.
Alternative Metabolic Routes
Under conditions of high galactose concentration or in individuals with deficiencies in the Leloir pathway enzymes (e.g., galactosemia), alternative pathways become more active.[2][3]
-
Reduction to Galactitol: Aldose reductase can reduce galactose to galactitol. The accumulation of galactitol can lead to osmotic stress and cellular damage.
-
Oxidation to Galactonate: Galactose can be oxidized to galactonate.
-
Pyrophosphorylase Pathway: In some tissues, UDP-glucose pyrophosphorylase can synthesize UDP-galactose from galactose-1-phosphate and UTP.
Tracing the ¹³C label from D-Galactose-1-¹³C₃ can help quantify the flux through these alternative pathways.
Applications of D-Galactose-1-¹³C₃ in Research
The primary application of D-Galactose-1-¹³C₃ is in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[9][10][11][12] This powerful technique allows for the quantification of intracellular metabolic fluxes by tracking the distribution of ¹³C isotopes through a metabolic network.
Quantifying Glycolytic and Pentose Phosphate Pathway Fluxes
By analyzing the isotopologue distribution in glycolytic and PPP intermediates, the relative and absolute fluxes through these pathways can be determined. For instance, the scrambling of the ¹³C label from the C-3 position of galactose into different positions of downstream metabolites can reveal the activity of reversible enzymatic reactions and the contribution of different pathways to the production of key intermediates like pyruvate and lactate.
Elucidating the Contribution of Galactose to the TCA Cycle
The ¹³C label from D-Galactose-1-¹³C₃ will be incorporated into acetyl-CoA via glycolysis and the pyruvate dehydrogenase complex. The entry of labeled acetyl-CoA into the TCA cycle will lead to the labeling of TCA cycle intermediates. Analysis of the mass isotopomer distributions of these intermediates can provide insights into TCA cycle activity and anaplerotic fluxes.
Drug Development and Disease Research
In drug development, D-Galactose-1-¹³C₃ can be used to study the metabolic effects of drug candidates on galactose and glucose metabolism. In the context of diseases like cancer and galactosemia, this tracer can help to understand the metabolic reprogramming that occurs and to evaluate the efficacy of therapeutic interventions.[6][13]
Experimental Protocols
A typical ¹³C-MFA experiment using D-Galactose-1-¹³C₃ involves several key steps.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Media Preparation: Prepare culture medium containing D-Galactose-1-¹³C₃ as the sole or a partial carbon source. The concentration of the tracer should be optimized for the specific cell type and experimental question.
-
Isotopic Labeling: Replace the standard culture medium with the ¹³C-labeled medium and incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[14]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Harvesting: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
Analytical Methods
-
Mass Spectrometry (MS): The most common analytical technique for ¹³C-MFA is mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[11] These methods allow for the separation and quantification of metabolites and the determination of their mass isotopomer distributions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the positional isotopomers of metabolites, providing complementary information to MS-based methods.[13]
Figure 2: General Experimental Workflow for ¹³C-Metabolic Flux Analysis.
Data Presentation
The quantitative data obtained from ¹³C-MFA experiments are typically presented in tables that summarize the mass isotopomer distributions of key metabolites and the calculated metabolic fluxes.
Illustrative Mass Isotopomer Distributions
The following table presents hypothetical mass isotopomer distribution data for key glycolytic and TCA cycle intermediates after labeling with D-Galactose-1-¹³C₃. The "M+n" notation refers to the mass of the metabolite with 'n' ¹³C atoms.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Glucose-6-Phosphate | 10 | 85 | 3 | 2 |
| Fructose-6-Phosphate | 12 | 83 | 3 | 2 |
| Pyruvate | 40 | 50 | 8 | 2 |
| Lactate | 45 | 48 | 5 | 2 |
| Citrate | 60 | 30 | 8 | 2 |
| Malate | 55 | 35 | 7 | 3 |
Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites. (Note: This data is for illustrative purposes and does not represent actual experimental results.)
Illustrative Metabolic Fluxes
The mass isotopomer data is used in conjunction with a metabolic network model to calculate the fluxes through various reactions.
| Pathway | Reaction | Flux (relative to Galactose uptake) |
| Glycolysis | Glucose-6-phosphate isomerase | 0.95 |
| Pyruvate kinase | 0.85 | |
| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | 0.10 |
| TCA Cycle | Citrate synthase | 0.75 |
| Malate dehydrogenase | 0.70 | |
| Anaplerosis | Pyruvate carboxylase | 0.15 |
Table 2: Hypothetical Metabolic Fluxes Calculated from ¹³C-MFA. (Note: This data is for illustrative purposes and does not represent actual experimental results.)
Conclusion
D-Galactose-1-¹³C₃ represents a valuable, albeit currently underutilized, tool for the detailed investigation of cellular metabolism. Its position-specific label allows for the precise tracking of carbon fate through the Leloir pathway and into central carbon metabolism. By employing the experimental and analytical techniques outlined in this guide, researchers in basic science and drug development can gain deeper insights into the metabolic roles of galactose in health and disease, paving the way for new therapeutic strategies and a more comprehensive understanding of metabolic regulation.
References
- 1. Leloir pathway - Wikipedia [en.wikipedia.org]
- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. researchgate.net [researchgate.net]
- 4. PathWhiz [pathbank.org]
- 5. Galactose - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
D-Galactose-3-¹³C: A Technical Guide to its Chemical Properties and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties and stability of D-Galactose-3-¹³C, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize isotopic tracers to elucidate metabolic pathways and quantify fluxes.
Core Chemical Properties
D-Galactose-3-¹³C is a form of D-Galactose where the carbon atom at the third position has been replaced with the stable isotope ¹³C. This isotopic labeling allows for the tracing of galactose metabolism in biological systems using mass spectrometry and NMR spectroscopy.
| Property | Value | Reference |
| CAS Number | 478518-56-8 | [1] |
| Molecular Formula | ¹³CC₅H₁₂O₆ | [2] |
| Molecular Weight | 181.15 g/mol | [2][3] |
| Appearance | White to off-white solid powder | [4] |
| Melting Point | 169-170 °C (literature) | [2][4][5] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [2][6] |
| Chemical Purity | Typically ≥98% | [3][7] |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of D-Galactose-3-¹³C.
Storage Recommendations:
-
Solid Form: Store as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years)[4]. It should be kept in a tightly sealed container, away from light and moisture[3][7][8].
-
In Solvent: Once dissolved, it is recommended to store solutions at -80°C, which can maintain stability for up to 6 months[4][9]. Repeated freeze-thaw cycles should be avoided by aliquoting the solution[9].
Stability Profile: D-Galactose is considered stable under normal storage conditions[10][11][12]. However, in aqueous solutions, its degradation is influenced by several factors:
-
Temperature: Degradation increases with higher temperatures. A study on unlabeled D-galactose showed significant degradation at 65°C over six weeks[13].
-
Concentration: Higher concentrations of galactose in aqueous solutions lead to increased degradation[13].
-
pH and Buffers: Autoclaving galactose solutions in acetate buffers can lead to significant degradation (up to 21% for a 30% solution), whereas solutions in water or phosphate buffer show less than 5% degradation[13]. It is recommended not to sterilize buffered galactose solutions by autoclaving[13].
-
Shelf-Life: The estimated shelf-life for a filter-sterilized aqueous solution of D-galactose at room temperature is approximately 4.5 months[13].
Experimental Protocols
D-Galactose-3-¹³C is primarily used as a tracer in metabolic studies to investigate the Leloir pathway of galactose metabolism and to quantify metabolic fluxes.
Metabolic Labeling and GC-MS Analysis of D-Galactose in Plasma
This protocol is adapted from a stable-isotope dilution method for the sensitive determination of D-galactose in human plasma[5].
1. Sample Preparation: a. To a plasma sample, add a known amount of a different ¹³C-labeled galactose (e.g., [U-¹³C₆]D-galactose) to serve as an internal standard[5]. b. Remove D-glucose from the plasma by treatment with D-glucose oxidase[5]. c. Purify the sample using ion-exchange chromatography[5].
2. Derivatization for GC-MS Analysis: a. Prepare aldononitrile pentaacetate derivatives of the galactose in the sample[5].
3. GC-MS Analysis: a. Utilize a gas chromatograph coupled to a mass spectrometer. b. Monitor the [MH-60]⁺ ion intensities in the positive chemical ionization mode to assess the different labeled forms of D-galactose[5]. For example, m/z 329 would correspond to a singly ¹³C-labeled galactose like D-Galactose-3-¹³C[5]. c. Quantify the D-galactose concentration based on the signal from the ¹³C-labeled internal standard[5].
Visualizing Workflows and Pathways
The Leloir Pathway of Galactose Metabolism
The primary metabolic route for galactose utilization is the Leloir pathway, which converts D-galactose into glucose-1-phosphate.
Caption: The Leloir Pathway for the conversion of D-Galactose to Glucose-1-Phosphate.
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using a ¹³C-labeled substrate like D-Galactose-3-¹³C.
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. D-glucose, D-galactose, and D-lactose non-enzyme quantitative and qualitative analysis method based on Cu foam electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leloir pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The alternative D-galactose degrading pathway of Aspergillus nidulans proceeds via L-sorbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 12. biospectra.us [biospectra.us]
- 13. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of ¹³C Labeled D-Galactose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of ¹³C labeled D-Galactose, a critical tool in metabolic research and drug development. This document details both chemical and enzymatic synthesis routes, providing quantitative data and detailed experimental protocols. Furthermore, it outlines modern purification and analytical techniques essential for obtaining high-purity labeled galactose.
Introduction
Stable isotope-labeled carbohydrates, such as ¹³C labeled D-Galactose, are invaluable tracers for elucidating metabolic pathways, quantifying fluxes, and understanding the pharmacokinetics of galactose-containing drugs and glycoconjugates. The ability to track the fate of the ¹³C label through various biological processes provides a powerful window into cellular metabolism and disease states. This guide focuses on the practical aspects of producing and purifying this essential research tool.
Chemical Synthesis of D-Galactose-1-¹³C
A prevalent and effective method for the specific labeling of D-Galactose at the C1 position is the nitromethane synthesis, also known as the Fischer-Sowden chain extension. This method utilizes a ¹³C labeled nitromethane as the source of the isotopic label.
Synthesis Pathway and Key Reactions
The synthesis commences with the reaction of a pentose, such as D-lyxose, with ¹³C-labeled nitromethane under basic conditions. This reaction forms a mixture of epimeric nitroalcohols. Subsequent steps involve the separation of these epimers, followed by a Nef reaction to convert the nitro group into an aldehyde, yielding the desired ¹³C labeled D-Galactose.
Quantitative Data
The chemical synthesis of D-Galactose-1-¹³C from nitromethane-¹³C has been reported with the following quantitative outcomes[1][2]:
| Parameter | Value |
| Overall Yield | 42.6%[1][2] |
| Chemical Purity | 99.7%[1][2] |
| Optical Purity | 100.0%[1][2] |
| ¹³C Abundance | 99.1%[1][2] |
Experimental Protocol: Chemical Synthesis of D-Galactose-1-¹³C
The following is a representative protocol based on established methodologies.
Materials:
-
D-Lyxose
-
¹³C-Nitromethane (99 atom % ¹³C)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Sulfuric Acid (H₂SO₄)
-
Ion-exchange resin (e.g., Amberlite IR-120 H⁺ form and Amberlite IRA-400 OH⁻ form)
-
Deionized water
Procedure:
-
Condensation Reaction:
-
Dissolve D-lyxose in methanol in a reaction vessel.
-
Add a solution of sodium hydroxide in methanol dropwise while maintaining a low temperature (e.g., 0-5 °C).
-
Slowly add ¹³C-nitromethane to the reaction mixture and stir for several hours at room temperature.
-
Neutralize the reaction mixture with a cation-exchange resin (H⁺ form).
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup containing the epimeric nitroalcohols.
-
-
Epimer Separation:
-
The separation of the nitro-D-galactitol and nitro-D-talitol epimers can be achieved by fractional crystallization or column chromatography.
-
-
Nef Reaction:
-
Dissolve the purified ¹³C-nitro-D-galactitol in a solution of sodium hydroxide.
-
Add this solution dropwise to a stirred, cooled solution of sulfuric acid.
-
After the addition is complete, neutralize the mixture with an anion-exchange resin (OH⁻ form).
-
Filter the resin and wash with deionized water.
-
Concentrate the combined filtrate and washings under reduced pressure to yield crude D-Galactose-1-¹³C.
-
Enzymatic Synthesis of ¹³C Labeled D-Galactose
Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. The synthesis of ¹³C labeled D-Galactose can be approached through a multi-enzyme cascade that leverages the specificity of enzymes involved in galactose metabolism.
Proposed Enzymatic Pathway
A potential enzymatic route involves the phosphorylation of ¹³C labeled galactose precursor followed by the synthesis of UDP-¹³C-Galactose, a key intermediate. While a direct enzymatic synthesis of the free monosaccharide is less common, the production of activated forms like UDP-Galactose is well-established. For instance, starting from a suitable ¹³C labeled precursor, a combination of a kinase and a pyrophosphorylase can be employed.
Experimental Protocol: Representative Enzymatic Synthesis
The following is a conceptual protocol for the enzymatic synthesis of UDP-¹³C-Galactose, which can subsequently be hydrolyzed to ¹³C-D-Galactose.
Materials:
-
¹³C-D-Galactose (as starting material for activation)
-
ATP (Adenosine triphosphate)
-
UTP (Uridine triphosphate)
-
Galactokinase (e.g., recombinant from E. coli)
-
UDP-Galactose Pyrophosphorylase (e.g., recombinant from E. coli)
-
Alkaline Phosphatase
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Enzymatic Reaction:
-
In a reaction vessel, combine the reaction buffer, ¹³C-D-Galactose, ATP, and UTP.
-
Initiate the reaction by adding Galactokinase and UDP-Galactose Pyrophosphorylase.
-
Incubate the mixture at an optimal temperature (e.g., 37 °C) for several hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
-
Hydrolysis to Free Galactose (Optional):
-
Upon completion of the UDP-¹³C-Galactose synthesis, add Alkaline Phosphatase to the reaction mixture to hydrolyze the UDP-sugar to free ¹³C-D-Galactose.
-
Incubate until the hydrolysis is complete.
-
-
Enzyme Removal and Product Isolation:
-
Terminate the reaction by heat inactivation or by adding a quenching agent.
-
Remove the denatured enzymes by centrifugation or ultrafiltration.
-
The resulting solution contains the ¹³C labeled D-Galactose, which can be further purified.
-
Purification and Analysis of ¹³C Labeled D-Galactose
High purity of the isotopically labeled sugar is crucial for its application. Chromatographic techniques are the methods of choice for the purification and analysis of ¹³C labeled D-Galactose.
Ion-Exchange Chromatography
Ion-exchange chromatography is an effective first step to remove salts and charged impurities from the crude reaction mixture.
Representative Protocol:
-
Resins: A combination of a strong cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form) and a strong anion-exchange resin (e.g., Dowex 1-X8, formate form).
-
Procedure:
-
Pass the aqueous solution of crude ¹³C-D-Galactose through a column packed with the cation-exchange resin.
-
Collect the eluate and pass it through a column packed with the anion-exchange resin.
-
Wash both columns with deionized water and combine the eluates and washings.
-
Lyophilize the combined solution to obtain the desalted product.
-
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a powerful technique for the final purification and analysis of ¹³C labeled D-Galactose. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like sugars.
Representative HILIC-HPLC Protocol:
-
Column: A HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide column, 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with a modifier (e.g., 0.1% ammonium hydroxide or 10 mM ammonium acetate).
-
B: Acetonitrile with the same modifier.
-
-
Gradient: A gradient elution from high to low organic content. For example:
-
0-2 min: 90% B
-
2-15 min: Linear gradient from 90% to 60% B
-
15-18 min: Hold at 60% B
-
18-20 min: Return to 90% B and re-equilibrate.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
Analytical Characterization
The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical and optical purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and the position of the ¹³C label.
Conclusion
The synthesis and purification of ¹³C labeled D-Galactose require a combination of precise chemical or enzymatic reactions and robust chromatographic separation techniques. The choice between chemical and enzymatic synthesis depends on the desired labeling pattern, scale, and available resources. The detailed methodologies and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to produce and purify high-quality ¹³C labeled D-Galactose for their specific research needs. The use of modern analytical techniques is paramount to ensure the final product meets the stringent purity and isotopic enrichment requirements for metabolic studies.
References
The Metabolic Journey of D-Galactose-13C-3: A Technical Guide to Core Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the metabolic pathways involving D-Galactose, with a special focus on the use of D-Galactose-13C-3 as a tracer for metabolic flux analysis. Understanding these pathways is crucial for research in galactosemia, a genetic disorder affecting galactose metabolism, as well as in broader studies of carbohydrate metabolism, oncology, and neurodegenerative diseases. The strategic placement of a 13C label at the C-3 position of D-galactose allows for precise tracking of its metabolic fate, providing invaluable quantitative data for researchers.
Core Biological Pathways of D-Galactose Metabolism
D-Galactose, a C-4 epimer of glucose, is primarily metabolized through the highly conserved Leloir pathway.[1] However, alternative routes such as the De Ley-Doudoroff pathway and an oxidoreductive pathway also contribute to its catabolism, particularly in certain organisms or pathological conditions.
The Leloir Pathway: The Principal Route of Galactose Conversion
The Leloir pathway is the central metabolic route for converting D-galactose into glucose-1-phosphate, which can then enter glycolysis.[2][3] This pathway is critical for the utilization of galactose from dietary sources like lactose.[4] The pathway proceeds in four key enzymatic steps:
-
Mutarotation: β-D-galactose is first converted to its α-D-galactose anomer by the enzyme galactose mutarotase (GALM).[3][5]
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, forming galactose-1-phosphate.[6][7]
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[6][7]
-
Epimerization: UDP-galactose-4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thus regenerating the UDP-glucose consumed in the previous step and completing the cycle.[6][7]
The glucose-1-phosphate produced can then be isomerized to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.[5]
Alternative Metabolic Routes
In addition to the Leloir pathway, other pathways contribute to galactose metabolism, particularly in microorganisms and in certain pathological states in humans.
The De Ley-Doudoroff Pathway: This pathway, primarily found in bacteria, metabolizes D-galactose through a series of oxidation and dehydration steps.[8][9] It involves the conversion of D-galactose to D-galactonate, then to 2-keto-3-deoxy-galactonate, which is subsequently cleaved to pyruvate and glyceraldehyde-3-phosphate.[8][9]
The Oxidoreductive Pathway: This pathway is prominent in filamentous fungi and involves the reduction of D-galactose to galactitol, followed by a series of oxidation and reduction steps to ultimately yield D-fructose-6-phosphate, which can then enter glycolysis.[10]
Quantitative Analysis of this compound Metabolism
The use of this compound in metabolic studies allows for the precise quantification of the flux through these different pathways. By tracing the fate of the 13C label, researchers can determine the relative contributions of each pathway to galactose catabolism under various conditions.
Distribution of 13C-Labeled Metabolites
The following table summarizes the distribution of 13C-labeled metabolites in different tissues of galactose-1-phosphate uridyl transferase (GALT) deficient mice 4 hours after administration of [13C]galactose. This data highlights how the metabolic fate of galactose is altered in a disease state.
| Tissue | [13C]Galactose-1-phosphate | [13C]Galactitol | [13C]Galactonate |
| Liver | +++ | + | +++ |
| Kidney | ++ | +++ | ++ |
| Heart | + | +++ | + |
| Muscle | + | + | + |
| Brain | ++ | ++ | + |
| Table 1: Relative abundance of 13C-labeled galactose metabolites in tissues of GALT-deficient mice.[7] The number of '+' indicates the relative concentration. |
In normal mice, the majority of the 13C label from galactose is rapidly converted to glucose and lactate, primarily in the liver and kidney.[7]
Experimental Protocols for 13C Metabolic Flux Analysis
While a specific, universally applicable protocol for this compound is dependent on the experimental system, the following provides a generalized workflow for conducting 13C metabolic flux analysis (13C-MFA).
Generalized Experimental Workflow
Key Methodological Steps
-
Cell Culture and Labeling:
-
Cells or organisms are cultured in a defined medium where a known concentration of this compound is the sole or a primary carbon source.
-
The system is allowed to reach a metabolic and isotopic steady state.
-
-
Metabolism Quenching:
-
To accurately capture the metabolic state, enzymatic reactions must be stopped instantaneously. This is typically achieved by rapid cooling with a cold solvent, such as methanol or a methanol/water mixture.
-
-
Metabolite Extraction:
-
Metabolites are extracted from the cells using a variety of methods, often involving a combination of solvents like methanol, chloroform, and water to separate polar and nonpolar metabolites.
-
-
Analytical Measurement:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D 13C-NMR are powerful techniques for identifying and quantifying 13C-labeled metabolites. The position of the 13C label within the molecule can be determined, providing detailed information about the active metabolic pathways.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are highly sensitive methods for measuring the mass isotopomer distribution of metabolites. This data is crucial for calculating metabolic fluxes.
-
-
Data Analysis and Flux Calculation:
-
The labeling patterns of key metabolites are used in computational models to calculate the intracellular metabolic fluxes. Software packages are available to facilitate these complex calculations.
-
This technical guide provides a foundational understanding of the biological pathways involving D-Galactose and the application of this compound in metabolic research. For researchers and professionals in drug development, a thorough grasp of these concepts is essential for designing experiments that can unravel the complexities of carbohydrate metabolism in both health and disease.
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. Leloir pathway - Wikipedia [en.wikipedia.org]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. researchgate.net [researchgate.net]
- 6. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the D-Galactose-13C Breath Test: Principles and Methodologies
The D-Galactose-13C breath test is a non-invasive diagnostic tool designed to quantitatively assess hepatic function and whole-body galactose oxidation capacity.[1][2] By tracing the metabolic fate of a stable isotope-labeled substrate, this test provides valuable insights into the functional capacity of the liver, particularly its cytosolic metabolic activity. Its applications span from diagnosing liver cirrhosis to investigating inborn errors of metabolism like galactosemia.[2][3] This guide offers an in-depth exploration of the test's core principles, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.
Core Principle: The Leloir Pathway and 13CO2 Exhalation
The fundamental principle of the test lies in the hepatic metabolism of galactose. Galactose is almost exclusively metabolized in the liver via the Leloir pathway.[2][4][5] When D-galactose labeled at the first carbon position ([1-¹³C]galactose) is administered, it undergoes a series of enzymatic conversions. The rate-limiting step in this process is the phosphorylation of galactose to galactose-1-phosphate, catalyzed by the enzyme galactokinase.[5]
Following phosphorylation, the labeled galactose molecule is converted through several steps into intermediates of glycolysis, such as glucose-6-phosphate.[4] These intermediates then enter the tricarboxylic acid (TCA) cycle, where the ¹³C label is ultimately cleaved off and released as labeled carbon dioxide (¹³CO₂). This ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and is subsequently expelled in the breath. The rate of ¹³CO₂ exhalation directly reflects the liver's capacity to metabolize galactose.[6] In patients with impaired liver function, this metabolic process is slowed, resulting in a significantly lower rate of ¹³CO₂ appearance in the breath.[3]
Experimental Protocol
The successful execution of the D-Galactose-13C breath test requires strict adherence to a standardized protocol covering patient preparation, substrate administration, and sample collection. Critical points in the methodology can influence the accuracy and reproducibility of the results.[7][8]
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 8-12 hours prior to the test to ensure an accurate baseline. Young children may have a shorter fasting period of 10 hours. Only plain water is permitted during the fasting period and the test itself.[1][9]
-
Dietary Restrictions: For 24 hours before the test, patients should avoid high-fiber foods, milk and dairy products, fruit juices, and honey.[9] Some protocols also recommend eliminating ¹³C-enriched products (e.g., from corn or cane sugar) for two days prior to ensure a steady baseline of ¹³C abundance in breath CO₂.[1]
-
Medications and Procedures: Oral or IV antibiotics should be avoided for at least two weeks prior. Procedures like colonoscopy should also be avoided in the two weeks leading up to the test.[9]
-
Morning of the Test: Patients should refrain from smoking, physical exercise, and sleeping on the morning of the test.[9]
Substrate Administration and Sample Collection:
-
Baseline Samples: Before administering the substrate, two baseline breath samples are collected.[1] Patients are instructed to take a deep breath, hold it for approximately 3 seconds, and then exhale steadily into a collection tube or bag.[1]
-
Substrate Ingestion: A dose of [1-¹³C]galactose is administered. The dosage can vary, with studies using either a fixed amount or a weight-based dose, such as 7 mg/kg, dissolved in water.[1] In some protocols, particularly those involving intravenous administration in animal models, a dose of 100 mg/kg has been used.[10][11]
-
Post-Dose Sample Collection: Breath samples are collected at regular intervals after ingestion. Common time points include every 30 minutes for a total of 3 hours.[9] Other protocols specify collections at 60, 90, and 120 minutes post-ingestion.[1] For shorter-term evaluation, especially with intravenous administration, samples may be collected every 5 minutes for the first 30 minutes.[10]
-
Sample Analysis: The collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) or infrared spectroscopy to determine the ratio of ¹³CO₂ to ¹²CO₂.[12]
Data Presentation and Interpretation
The results of the breath test are typically expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over a specific time period (CUMPCD) or as the percentage of the dose recovered per hour (%dose/h).[1][3] These values provide a quantitative measure of the liver's metabolic function. Lower CUMPCD or %dose/h values indicate reduced galactose metabolism and, by extension, impaired liver function.[3]
The test has demonstrated strong correlations with the severity of liver disease and has been validated as a tool for distinguishing between patients with and without cirrhosis.[3]
Table 1: Quantitative Performance Data for the D-Galactose-13C Breath Test
| Parameter | Value | Condition / Context | Citation |
| Sensitivity | 71.4% | Distinguishing compensated cirrhosis from chronic liver disease (at 120 min) | [3] |
| Specificity | 85.0% | Distinguishing compensated cirrhosis from chronic liver disease (at 120 min) | [3] |
| Accuracy | 83.7% | Distinguishing compensated cirrhosis from chronic liver disease (at 120 min) | [3] |
| Correlation Coefficient (r) | 0.923 (p < 0.0001) | Correlation between single point ¹³CO₂ level at 25 min (SP₂₅) and liver weight/body weight ratio in a rat hepatectomy model. | [10][11] |
| Correlation Coefficient (r) | 0.889 (p < 0.0001) | Correlation between total ¹³CO₂ output at 30 min (S₃₀) and liver weight/body weight ratio in a rat hepatectomy model. | [10] |
| Median CUMPCD (120 min) | 0.29 | In patients with classical galactosemia. | [1] |
| Median CUMPCD (120 min) | 9.29 | In healthy adult controls. | [1] |
References
- 1. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [13C]‐galactose breath test in a patient with galactokinase deficiency and spastic diparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Tricks for interpreting and making a good report on hydrogen and 13C breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Test preparation | Gastrolab [gastrolab.com.au]
- 10. [1-(13)C]Galactose breath test for quantitative measurement of liver function in a short period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Breath Testing in Clinical Practice in North America - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Leloir Pathway: A Technical Guide to Isotopic Tracer Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Leloir pathway, the metabolic route for galactose catabolism, and the application of isotopic tracers to elucidate its dynamics. This document details the core principles of the pathway, presents quantitative data from tracer studies, outlines detailed experimental protocols, and provides visual representations of the pathway and experimental workflows.
Core Concepts of the Leloir Pathway
The Leloir pathway is the primary route for the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis. This metabolic conversion is crucial for utilizing galactose from dietary sources, such as lactose. The pathway consists of a series of enzymatic steps that are tightly regulated.[1]
The key enzymes involved in the Leloir pathway are:
-
Galactose mutarotase (GALM): Converts β-D-galactose to α-D-galactose, the active form for the subsequent step.[2][3]
-
Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P), trapping it within the cell.[2][3]
-
Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate.[2][3]
-
UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, thus regenerating the substrate for the GALT reaction and providing UDP-galactose for anabolic pathways.[2][3]
-
Phosphoglucomutase (PGM): Isomerizes glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway.[3]
Dysfunction in these enzymes can lead to the genetic disorder galactosemia, highlighting the pathway's importance in human metabolism.
Quantitative Analysis of the Leloir Pathway using Isotopic Tracers
Isotopic tracers, particularly stable isotopes like 13C, are powerful tools for quantifying the flux through metabolic pathways. By supplying cells or organisms with a labeled substrate (e.g., [U-13C]galactose), researchers can track the incorporation of the isotope into downstream metabolites. This allows for the determination of pathway activity and the relative contributions of different carbon sources.
Below are tables summarizing quantitative data from studies that have utilized isotopic tracers to investigate the Leloir pathway, particularly in the context of glioblastoma (GBM), where this pathway has been shown to be active.
Table 1: 13C Labeling of Leloir Pathway Intermediates and Glycolytic End Products in Glioblastoma Cells
| Metabolite | GBM Cell Line | 13C Labeling from [U-13C]Galactose (%) |
| Galactose-1-Phosphate (Gal-1-P) | GBM115 | Detected |
| UDP-Galactose (UDP-Gal) | GBM115 | Detected |
| Lactate | GBM115 | ~25% |
| Alanine | GBM115 | ~15% |
| Glutamate | GBM115 | ~5% |
| Acetyl-CoA | GBM115 | ~5% |
Data adapted from studies on glioblastoma cell lines incubated with [U-13C]galactose. The detection of 13C in Gal-1-P and UDP-Gal confirms an active Leloir pathway. The labeling in lactate, alanine, glutamate, and acetyl-CoA demonstrates the entry of galactose-derived carbons into central carbon metabolism.[4]
Table 2: Metabolic Fluxes in Glioblastoma Cells in the Presence of a Galactose Analog
| Metabolic Flux | Control | Treated with 4-deoxy-4-fluorogalactose (4DFG) | Percent Reduction | p-value |
| Glycolytic Carbon Flux | 100% (normalized) | ~88% | 12.06 ± 0.94% | 0.008 |
| Mitochondrial Carbon Flux | 100% (normalized) | ~88% | 12.06 ± 0.94% | 0.008 |
This table illustrates the impact of a galactose antimetabolite on central carbon metabolism in glioblastoma cells, as determined by 13C NMR-based metabolic flux analysis using [U-13C]glucose. The data indicates that inhibiting galactose metabolism can significantly reduce both glycolytic and mitochondrial fluxes.[5]
Experimental Protocols for Isotopic Tracer Analysis of the Leloir Pathway
The following sections provide detailed methodologies for conducting isotopic tracer experiments to study the Leloir pathway in cultured cells.
Protocol 1: 13C-Galactose Tracing in Cultured Cells
This protocol outlines the steps for labeling cells with 13C-galactose and preparing cell extracts for metabolomic analysis.
Materials:
-
Cell culture medium (e.g., DMEM), glucose-free
-
Dialyzed fetal bovine serum (dFBS)
-
[U-13C6]galactose
-
Phosphate-buffered saline (PBS), cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells (e.g., 200,000 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Media Preparation: Prepare culture medium containing the desired concentration of [U-13C]galactose (e.g., 10 mM) and supplemented with dFBS. Ensure the base medium is free of unlabeled glucose and galactose.
-
Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the 13C-galactose-containing medium.
-
Incubation: Incubate the cells for a time course (e.g., 8, 12, 24, 48, 72 hours) to monitor the incorporation of 13C into metabolites. The optimal incubation time depends on the pathway of interest, with glycolytic intermediates reaching isotopic steady state relatively quickly.[6][7]
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with cold PBS.
-
Add 600 µL of pre-chilled (-80°C) methanol to each well and place the plate on dry ice to quench metabolism rapidly.[8]
-
Scrape the cells in the cold methanol and transfer the cell extract to a pre-chilled microcentrifuge tube.
-
Store the extracts at -80°C until analysis.
-
Protocol 2: Sample Preparation and GC-MS Analysis of Labeled Metabolites
This protocol describes the preparation of cell extracts for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to determine the 13C-labeling patterns of metabolites.
Materials:
-
Cell extracts in methanol (from Protocol 1)
-
6 N Hydrochloric acid (HCl)
-
Acetonitrile
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS)
-
GC-MS system
Procedure:
-
Protein Hydrolysis (for proteinogenic amino acids):
-
Centrifuge the cell extract to pellet the protein.
-
Resuspend the pellet in 6 N HCl.
-
Hydrolyze at 105°C for 18 hours in a sealed vial.
-
Evaporate the hydrolysate to dryness under vacuum.
-
-
Derivatization:
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS to the dried extract (or dried protein hydrolysate).
-
Incubate at 95°C for 1 hour.
-
Cool for 1 hour.
-
Centrifuge to remove any debris and transfer the supernatant to a GC-MS vial.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use appropriate GC temperature gradients and MS scanning parameters to separate and detect the derivatized metabolites.
-
Analyze the mass spectra to determine the mass isotopologue distributions (MIDs) of the metabolites of interest. The MIDs reveal the number of 13C atoms incorporated into each metabolite.
-
Visualizing the Leloir Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Leloir pathway and a typical experimental workflow for isotopic tracer analysis.
Caption: The Leloir Pathway for Galactose Metabolism.
Caption: Experimental Workflow for Isotopic Tracer Analysis.
References
- 1. Sample preparation | Metabolomics [ebi.ac.uk]
- 2. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leloir pathway - Wikipedia [en.wikipedia.org]
- 4. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. shimadzu.com [shimadzu.com]
A Technical Guide to the Applications of D-Galactose-¹³C₃ in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of D-Galactose-¹³C₃, a stable isotope-labeled sugar, as a powerful tool in modern metabolic research. By tracing the journey of the ¹³C-labeled carbon atom, researchers can elucidate complex metabolic pathways, quantify fluxes, and gain critical insights into cellular physiology in both healthy and diseased states.
Core Concepts: Galactose Metabolism and Isotope Tracing
The Leloir Pathway: The Primary Route of Galactose Metabolism
Galactose, primarily derived from the hydrolysis of lactose, is a critical monosaccharide for energy production and the synthesis of macromolecules.[1][2] The main pathway for its metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[3][4] This conversion involves three principal enzymes:
-
Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate (Gal-1-P), trapping it inside the cell.[4][5]
-
Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose.[1][3]
-
UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, which can then enter mainstream glucose metabolism.[3][4]
Problems within this pathway can lead to conditions like galactosemia, an inability to properly break down galactose.[3]
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[6] The methodology involves introducing a substrate labeled with the stable isotope ¹³C, such as D-Galactose-¹³C₃, into a biological system.[6][7] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.
By measuring the specific distribution of ¹³C within these metabolites using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the active pathways and calculate the flow of carbon through the metabolic network.[6][7] This approach provides a detailed snapshot of cellular metabolism under specific conditions, making it invaluable for understanding metabolic rewiring in disease or in response to drug treatment.[7][8]
Applications and Data Presentation
The primary application of D-Galactose-¹³C₃ is to trace galactose metabolism in vivo and in vitro. It allows for the sensitive detection and quantification of galactose and its metabolites, providing insights that are often not achievable with conventional assays.
Case Study: Quantifying Plasma Galactose
A stable-isotope dilution method using ¹³C-labeled D-galactose enables the highly sensitive and accurate determination of D-galactose concentrations in human plasma.[9] This method is significantly more precise than traditional enzymatic assays, which can yield erroneously high results.[9] The data below highlights the differences in plasma galactose concentrations across different patient populations as measured by a gas chromatography-mass spectrometry (GC-MS) method.
| Group | N | Mean Plasma D-Galactose (µmol/L) | Standard Deviation (SD) |
| Healthy Adults | 16 | 0.12 | ± 0.03 |
| Diabetic Patients | 15 | 0.11 | ± 0.04 |
| Patients with Classic Galactosemia | 10 | 1.44 | ± 0.54 |
| Heterozygous Parents of Galactosemics | 5 | 0.17 | ± 0.07 |
| Table 1: Plasma D-galactose concentrations measured by a stable-isotope dilution GC-MS method. Data sourced from Schadewaldt et al.[9] |
Case Study: Tracing Metabolic Fate in GALT Deficiency
In a study using mice deficient in the GALT enzyme, administering [¹³C]galactose revealed the tissue-specific distribution and accumulation of galactose metabolites.[10] Four hours after administration, labeled galactose was found in all examined tissues, with the highest concentrations in the liver and kidney.[10] The study also identified the presence of alternative metabolic pathways that allow GALT-deficient animals to convert some galactose to glucose and lactate, albeit to a lesser extent than in normal mice.[10]
| Tissue | [¹³C]Galactose-1-Phosphate | [¹³C]Galactitol | [¹³C]Galactonate |
| Liver | Highest Concentration | Not detected | Highest Concentration |
| Kidney | High | High | Moderate |
| Heart | Moderate | Higher than Liver/Brain | Low |
| Brain | Low | Low | Low |
| Muscle | Lowest Concentration | Minute amounts | Lowest Concentration |
| Table 2: Relative distribution of ¹³C-labeled galactose metabolites in GALT-deficient mice. Data interpreted from Lai et al.[10] |
Experimental Protocols
General Workflow for a ¹³C-MFA Study
The following diagram outlines a typical workflow for a metabolic flux analysis experiment using D-Galactose-¹³C₃. The process begins with the introduction of the labeled substrate and concludes with the computational analysis of metabolic fluxes.
Protocol: GC-MS Analysis of Plasma D-Galactose
This protocol is adapted from a method for the sensitive determination of D-galactose in human plasma using a stable-isotope dilution approach.[9]
1. Sample Preparation:
-
Spike plasma samples with a known amount of a fully labeled internal standard, such as D-Galactose-[U-¹³C₆].
-
Remove D-glucose from the plasma by treating the sample with D-glucose oxidase. This step is critical to prevent interference from the much more abundant glucose.
-
Purify the sample using ion-exchange chromatography to isolate the galactose fraction.
2. Derivatization for GC-MS:
-
Prepare aldononitrile pentaacetate derivatives of the extracted galactose. This chemical modification makes the sugar volatile, which is necessary for gas chromatography.
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use positive chemical ionization (PCI) as the ionization method.
-
Monitor specific mass-to-charge ratio (m/z) ions to quantify the different isotopomers. For example, monitor m/z 328 for unlabeled (¹²C) galactose, m/z 329 for singly labeled (¹³C₁) galactose, and m/z 334 for the fully labeled (¹³C₆) internal standard.[9]
4. Quantification:
-
Calculate the concentration of endogenous D-galactose based on the ratio of the signal from the unlabeled analyte to the signal from the known amount of the ¹³C-labeled internal standard. The method is linear in the range of 0.1-5 µmol/L with a limit of quantification below 0.02 µmol/L.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Galactose metabolism and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactose - Wikipedia [en.wikipedia.org]
- 4. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 5. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Galactose-¹³C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantitatively track the flow of atoms through intracellular metabolic pathways.[1][2] While glucose is the most commonly used tracer, D-galactose, particularly ¹³C-labeled D-galactose, offers a unique lens to investigate cellular metabolism. Galactose is a key nutrient, especially in dairy-consuming populations, and its metabolism is implicated in various physiological and pathological states, including cancer and inborn errors of metabolism like galactosemia.[3][4]
This document provides a detailed protocol for conducting D-Galactose-¹³C Metabolic Flux Analysis, from experimental design and cell culture to sample preparation and analysis by mass spectrometry.
Key Signaling Pathway: The Leloir Pathway
Galactose primarily enters central carbon metabolism through the Leloir pathway, which converts galactose into glucose-6-phosphate.[5][6] Understanding the flux through this pathway and its connections to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle is crucial for interpreting the metabolic state of the cell.
Experimental Workflow
The overall workflow for a D-Galactose-¹³C MFA experiment involves several key stages, from cell culture with the labeled substrate to data analysis.
Detailed Experimental Protocols
1. Cell Culture and Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
-
Materials:
-
Mammalian cell line of interest
-
Basal medium deficient in glucose and galactose (e.g., custom DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled monosaccharides
-
D-[U-¹³C₆]Galactose (or other specifically labeled galactose)
-
Standard cell culture reagents and plasticware
-
-
Procedure:
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that allows for logarithmic growth throughout the experiment.
-
Culture cells in standard glucose-containing medium until they reach the desired confluency (typically 50-60%).
-
Prepare the ¹³C-Galactose labeling medium: Supplement the basal medium with D-[U-¹³C₆]Galactose to the desired final concentration (e.g., 10 mM) and dFBS.
-
Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the ¹³C-Galactose labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady-state. This time should be determined empirically for the specific cell line but is often between 8 and 24 hours.
-
2. Rapid Quenching and Metabolite Extraction
This step is critical to halt all enzymatic activity and preserve the in vivo metabolic state.
-
Materials:
-
Cold quenching solution (e.g., 80% methanol at -80°C or cold saline)
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Place the cell culture plates on a refrigerated surface or in a cold room.
-
Rapidly aspirate the labeling medium.
-
Immediately add the ice-cold quenching solution to each well.
-
Scrape the cells in the quenching solution and transfer the cell suspension to pre-chilled microcentrifuge tubes.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 1-2 minutes at 4°C.
-
Discard the supernatant. The resulting cell pellet is now ready for extraction.
-
3. Metabolite Extraction
-
Materials:
-
Extraction solvent: A common choice is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) pre-chilled to -20°C.
-
-
Procedure:
-
Add the cold extraction solvent to the cell pellet.
-
Vortex vigorously to resuspend the pellet.
-
Incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
-
4. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is required.
-
Chromatography:
-
Due to the polar nature of galactose and its phosphorylated intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method.[7]
-
Reconstitute the dried metabolite extracts in a solvent compatible with the initial mobile phase conditions.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode to detect phosphorylated intermediates (e.g., Galactose-1-Phosphate).
-
Use Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM) to quantify the mass isotopologues of galactose and its downstream metabolites. The mass transitions for each metabolite will need to be optimized. For instance, for [¹³C₆]-UDPGal, the mass transition could be 571 > 323.[8][9][10]
-
Data Presentation and Interpretation
The primary output of the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each measured metabolite. This data reflects the number of ¹³C atoms incorporated into each molecule. The MIDs are then used as input for computational software (e.g., INCA, Metran) to calculate the metabolic fluxes.
Table 1: Representative Metabolic Fluxes in Glioblastoma Cells Cultured with D-[U-¹³C₆]Galactose
| Reaction/Pathway | Flux (Relative to Galactose Uptake) | Description |
| Galactose Uptake | 100 | Rate of galactose transport into the cell. |
| Galactokinase (GALK) | 98.5 ± 2.1 | Conversion of galactose to galactose-1-phosphate. |
| Galactose-1-P Uridyltransferase (GALT) | 97.9 ± 2.5 | Formation of UDP-galactose. |
| Glycolysis (from Galactose) | 75.3 ± 4.2 | Flux of galactose-derived carbon entering the glycolytic pathway. |
| Pentose Phosphate Pathway (Oxidative) | 22.6 ± 3.1 | Diversion of galactose-derived carbon to the PPP for nucleotide synthesis and redox balance.[4] |
| Pyruvate Dehydrogenase (PDH) | 60.1 ± 5.5 | Entry of galactose-derived pyruvate into the TCA cycle. |
| Anaplerosis (from Galactose) | 5.2 ± 1.1 | Replenishment of TCA cycle intermediates from galactose-derived pyruvate. |
Note: The values in this table are representative and will vary depending on the cell type, experimental conditions, and the specific ¹³C-labeled galactose tracer used.
Conclusion
D-Galactose-¹³C Metabolic Flux Analysis is a valuable tool for obtaining a detailed, quantitative understanding of galactose metabolism and its integration with central carbon metabolism. The protocols outlined here provide a framework for researchers to design and execute these complex experiments, ultimately yielding insights into cellular physiology and disease. The use of advanced analytical techniques like LC-MS/MS, combined with computational modeling, allows for the precise determination of metabolic pathway activities, which can be instrumental in drug development and the study of metabolic diseases.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma [mdpi.com]
- 4. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leloir pathway - Wikipedia [en.wikipedia.org]
- 6. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
- 8. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrom… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Galactose-¹³C₃ Breath Test for Diagnosing Galactosemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other dairy products. The most common form, classical galactosemia, is caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2] If left untreated, the accumulation of galactose and its metabolites can lead to severe health complications, including liver damage, cataracts, and neurological impairment.[3] Early and accurate diagnosis is therefore critical.
The D-Galactose-¹³C₃ breath test is a non-invasive diagnostic tool used to assess the body's ability to metabolize galactose.[4] This test measures the rate at which orally administered ¹³C-labeled galactose is metabolized to ¹³CO₂ and exhaled. In individuals with galactosemia, impaired galactose metabolism results in a significantly lower production and exhalation of ¹³CO₂ compared to healthy individuals.[4][5] This method provides a quantitative measure of in vivo galactose oxidation capacity, which can aid in the diagnosis and differentiation of various galactosemia genotypes.[4]
Principle of the Test
The D-Galactose-¹³C₃ breath test is based on the Leloir pathway, the primary metabolic route for galactose.[1][6] In this pathway, galactose is ultimately converted to glucose-1-phosphate, which can then enter glycolysis to be oxidized for energy, producing carbon dioxide (CO₂) as a byproduct.[6]
The test utilizes D-galactose labeled with a stable, non-radioactive isotope of carbon, ¹³C, at the C3 position. When a patient ingests this labeled galactose, it is absorbed and metabolized. If the metabolic pathway is functional, the ¹³C label will be incorporated into CO₂ and exhaled. The amount of ¹³CO₂ in the exhaled breath is measured over time using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[4][7][8] A lower than normal rate of ¹³CO₂ exhalation indicates a defect in the galactose metabolic pathway, characteristic of galactosemia.
Applications
-
Diagnosis of Galactosemia: The primary application is to aid in the diagnosis of galactosemia by assessing an individual's galactose metabolism capacity.[4]
-
Genotype Differentiation: The test can help distinguish between different GALT gene mutations, such as differentiating classical galactosemia patients from those with variant forms like the Duarte (N314D) or S135L mutations.[4][5]
-
Monitoring Treatment Efficacy: While not its primary use, the test has the potential to be explored for monitoring the effectiveness of dietary restrictions or novel therapies in galactosemia patients.
-
Research in Galactose Metabolism: The test is a valuable tool for researchers studying the in vivo dynamics of galactose metabolism and the pathophysiology of galactosemia.
Quantitative Data Summary
The following table summarizes the quantitative data from a study utilizing the D-Galactose-¹³C₃ breath test in different patient cohorts. The results are presented as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the breath over 120 minutes (CUMPCD at 120 min).
| Patient Group | Genotype/Phenotype | N | Median CUMPCD at 120 min (%) | Range of CUMPCD at 120 min (%) |
| Classical Galactosemia | Various classical mutations | 34 | 0.29 | 0.08–7.51 |
| Homozygous p.Ser135Leu | p.Ser135Leu/p.Ser135Leu | 2 | 9.44 | 8.66–10.22 |
| Heterozygous p.Ser135Leu | p.Ser135Leu/p.380Argext50 | 1 | 18.59 | - |
| NBS Detected Variants | Newborn screening identified variants | 4 | 13.79 | 12.73–14.87 |
| Healthy Controls | - | 4 | 9.29 | 8.94–10.02 |
Data sourced from Welsink-Karssies et al., 2020.[4]
Experimental Protocols
Patient Preparation
A strict preparation protocol is crucial for accurate and reliable results.
-
Dietary Restrictions:
-
Fasting:
-
Medications:
-
A review of the patient's current medications should be conducted. While specific contraindications for the galactose breath test are not well-documented, general guidelines for ¹³C breath tests suggest avoiding antibiotics for at least four weeks and proton pump inhibitors or H2 blockers for a shorter period before the test.[9][10][11] Consultation with a physician is recommended.
-
-
Physical Activity:
-
Patients should be in a resting state during the test to ensure a steady baseline of CO₂ production.[4]
-
Test Administration and Sample Collection
-
Baseline Breath Sample Collection:
-
Administration of ¹³C-Galactose:
-
Post-Dose Breath Sample Collection:
-
Sample Storage:
-
The collected breath samples are stored at room temperature until analysis.[4]
-
Sample Analysis
-
Instrumentation:
-
Data Calculation:
-
The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) as ¹³CO₂ in the exhaled air over the duration of the test.[4] This calculation takes into account the enrichment of ¹³CO₂ over the baseline and the total CO₂ production of the individual.
-
Visualizations
Galactose Metabolism (Leloir Pathway)
References
- 1. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 4. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. (13)CO(2) breath tests: comparison of isotope ratio mass spectrometry and non-dispersive infrared spectrometry results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. digestivehealth.org.au [digestivehealth.org.au]
- 12. headwaybio.com [headwaybio.com]
- 13. European interlaboratory comparison of breath 13CO2 analysis - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for quantifying D-Galactose-13C-3 metabolites
An LC-MS/MS method for the sensitive and specific quantification of D-Galactose-¹³C₃ and its key metabolites is crucial for researchers studying galactose metabolism, particularly in the context of metabolic flux analysis and diagnosing disorders like galactosemia. This application note provides a detailed protocol for the analysis of D-Galactose-¹³C₃, Galactose-1-phosphate-¹³C₃, and UDP-Galactose-¹³C₃ in biological matrices.
Introduction
Galactose is a critical monosaccharide in cellular metabolism, primarily processed through the Leloir pathway to be converted into glucose-1-phosphate, which then enters glycolysis.[1][2] The use of stable isotope-labeled compounds, such as D-Galactose-¹³C₃, allows for precise tracing of the metabolic fate of galactose through its downstream pathways. This is invaluable for metabolic flux analysis, understanding enzyme kinetics, and identifying metabolic bottlenecks in disease states.[3][4]
This method employs a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach to quantify D-Galactose-¹³C₃ and its metabolites. The protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of these compounds in complex biological samples.
Principle of the Method
The method involves the extraction of polar metabolites from a biological matrix (e.g., plasma, cell culture, tissue homogenates) using a protein precipitation and extraction procedure. The extracted samples are then analyzed using a hydrophilic interaction liquid chromatography (HILIC) system coupled to a triple quadrupole mass spectrometer.[5] The separation on the HILIC column allows for the retention and resolution of highly polar sugar phosphates. Quantification is achieved using the stable isotope dilution method and Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6]
Metabolic Pathway of D-Galactose
D-Galactose is primarily metabolized through the Leloir pathway, which involves its conversion into glucose-1-phosphate in three main steps. When using D-Galactose-¹³C₃ as a tracer, the ¹³C₃ label is carried through each subsequent metabolite.
Experimental Protocols
This section details the necessary materials, sample preparation, and LC-MS/MS analysis procedures.
Materials and Reagents
-
D-Galactose-¹³C₃ (isotopic purity >99%)
-
Internal Standards (IS): ¹³C₆-Glucose, ¹³C₆,¹⁵N₅-Glutamate, or other appropriate labeled compounds[5]
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Hydroxide (Optima Grade)
-
Ammonium Acetate (Optima Grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation: Protein Precipitation and Extraction
This protocol is adapted for plasma or cell lysate samples.[5]
-
Homogenization : If using tissue, homogenize the sample in 200 µL of ice-cold deionized water. For plasma or cell lysates, start at the next step.
-
Precipitation : Add 800 µL of ice-cold methanol containing the internal standards to 200 µL of the sample.
-
Vortex : Vortex the mixture thoroughly for 30 seconds.
-
Incubation : Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection : Carefully collect 600 µL of the supernatant and transfer it to a new tube.
-
Drying : Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80% Acetonitrile / 20% Water).
-
Final Centrifugation : Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer : Transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
-
LC System : UPLC/UHPLC system
-
Column : Waters XBridge BEH Amide XP (2.1 x 100 mm, 2.5 µm) or equivalent HILIC column[5]
-
Mobile Phase A : 20 mM Ammonium Acetate, 0.2% NH₄OH in Water
-
Mobile Phase B : Acetonitrile
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40°C
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization Mode : Electrospray Ionization (ESI), Negative
-
MRM Transitions : The following transitions are theoretical and should be optimized on the specific instrument. They are based on known fragmentation patterns of sugar phosphates.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| D-Galactose-¹³C₃ | 182.1 | 89.1 | Negative |
| Galactose-1-Phosphate-¹³C₃ | 262.1 | 79.0 (PO₃⁻) | Negative |
| UDP-Galactose-¹³C₃ | 568.1 | 323.0 (UDP) | Negative |
| Internal Standard Example | |||
| ¹³C₆-Glucose | 185.1 | 92.1 | Negative |
-
LC Gradient :
| Time (min) | % Mobile Phase B |
| 0.0 | 85 |
| 2.0 | 85 |
| 12.0 | 35 |
| 13.0 | 35 |
| 14.0 | 85 |
| 18.0 | 85 |
Quantitative Performance
The method should be validated for linearity, sensitivity, precision, and accuracy. The following tables summarize expected performance characteristics based on similar published methods.[3][7]
Table 1: Calibration Curve and Sensitivity Data
| Analyte | Linear Range | R² | LLOQ (nM) |
| D-Galactose-¹³C₃ | 5 nM - 1000 nM | > 0.99 | 5 |
| Galactose-1-Phosphate-¹³C₃ | 10 nM - 2000 nM | > 0.99 | 10 |
| UDP-Galactose-¹³C₃ | 10 nM - 2000 nM | > 0.99 | 10 |
Table 2: Precision and Accuracy (Recovery)
| Analyte | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) |
| D-Galactose-¹³C₃ | < 8% | < 10% | 85-110% |
| Galactose-1-Phosphate-¹³C₃ | < 10% | < 15% | 85-115% |
| UDP-Galactose-¹³C₃ | < 10% | < 15% | 85-115% |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of D-Galactose-¹³C₃ and its primary metabolites. The protocol, utilizing HILIC chromatography coupled with tandem mass spectrometry, offers high sensitivity, specificity, and reliability. This method is well-suited for metabolic flux studies and clinical research applications, enabling precise tracking of galactose metabolism in various biological systems. Proper method validation is essential before application to experimental samples.
References
- 1. Multi-omics analysis reveals the mechanism for galactose metabolism in mutant Streptococcus thermophilus IMAU20551Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactose Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes & Protocols: D-Galactose-¹³C₃ as a Tracer for In Vivo Liver Function Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-galactose is a monosaccharide that is almost exclusively metabolized by the liver.[1][2] The rate-limiting step in this metabolism is the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase.[1][3] This unique metabolic pathway makes labeled D-galactose an ideal tracer for the quantitative assessment of liver function. The ¹³C-Galactose Breath Test (GBT) is a non-invasive method that measures the liver's capacity to metabolize galactose by tracking the appearance of ¹³CO₂ in expired breath following the administration of ¹³C-labeled galactose. This test serves as a valuable tool for diagnosing and staging chronic liver diseases, such as cirrhosis and fibrosis, and for monitoring liver function in response to therapeutic interventions.
Principle of the ¹³C-Galactose Breath Test
The ¹³C-Galactose Breath Test is based on the hepatic metabolism of D-galactose. Following administration, D-[¹³C]-galactose is taken up by hepatocytes and metabolized, ultimately leading to the production of ¹³CO₂ which is then exhaled. The rate of ¹³CO₂ exhalation directly reflects the functional capacity of the liver to metabolize galactose. A diminished rate of ¹³CO₂ production is indicative of impaired liver function. This test is particularly useful for assessing the cytosolic function of liver cells.[4]
Metabolic Pathway of D-Galactose
References
- 1. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Galactose-13C-3 Labeling in Cancer Cell Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Galactose-13C-3 labeling for the investigation of cancer cell metabolism. The protocols and data presented herein are designed to facilitate the design and execution of experiments aimed at understanding the metabolic fate of galactose and its implications in oncogenic processes.
Introduction to Galactose Metabolism in Cancer
Galactose, a C-4 epimer of glucose, is increasingly recognized as a significant nutrient source for cancer cells, particularly in specific tumor types like glioblastoma and breast cancer.[1][2] Unlike the ubiquitous reliance on glucose, the utilization of galactose is governed by the Leloir pathway, which converts galactose into glucose-6-phosphate, an intermediate of glycolysis.[3][4] The upregulation of the Leloir pathway has been associated with poor patient outcomes in certain cancers.[5]
Stable isotope tracing using 13C-labeled nutrients is a powerful technique to delineate metabolic pathways and quantify fluxes.[6][7] this compound is a specific tracer that allows for the precise tracking of the third carbon of galactose through various metabolic transformations. This enables the detailed study of its entry into glycolysis, the pentose phosphate pathway (PPP), and other biosynthetic pathways.
Key Signaling Pathways Involved
The metabolism of galactose in cancer cells is intricately linked with key signaling pathways that regulate cell growth, proliferation, and survival.
-
PI3K/AKT/mTOR Pathway: This central signaling axis is frequently hyperactivated in cancer and plays a crucial role in regulating glucose metabolism.[8] Studies have shown that cancer cells with activated AKT signaling may exhibit increased sensitivity to galactose-induced cell death, highlighting a potential therapeutic vulnerability.[3][9] The mTOR pathway, a downstream effector of AKT, is a master regulator of cellular metabolism and can be influenced by nutrient availability, including galactose-derived metabolites.[10]
-
AMPK Signaling: The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[11] Its activation can be influenced by the metabolic stress induced by switching nutrient sources, such as from glucose to galactose.[5] AMPK plays a dual role in cancer, either promoting survival under metabolic stress or suppressing tumor growth, and its interaction with galactose metabolism is an active area of investigation.[12][13]
Diagrams of Signaling Pathways and Experimental Workflow
Galactose Metabolism via the Leloir Pathway
Caption: The Leloir Pathway converts galactose to glucose-6-phosphate.
Experimental Workflow for this compound Labeling
Caption: Workflow for stable isotope tracing with this compound.
Galactose Metabolism and Its Link to Cancer Signaling
Caption: Interplay of galactose metabolism and key cancer signaling pathways.
Experimental Protocols
The following protocols provide a general framework for conducting this compound labeling experiments. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: this compound Labeling of Adherent Cancer Cells
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in standard growth medium.
-
Tracer Introduction: After cells have adhered and reached the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with glucose-free DMEM or RPMI-1640 supplemented with 10% dialyzed fetal bovine serum and the desired concentration of this compound (e.g., 10 mM).
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the 13C label into various metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Sample Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile in water).
-
Filtration: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble debris. Transfer the supernatant to LC-MS vials.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a this compound labeling experiment in two different cancer cell lines.
Table 1: Mass Isotopologue Distribution of Key Metabolites from this compound
| Metabolite | Cell Line A (M+1 %) | Cell Line B (M+1 %) | Cell Line A (M+2 %) | Cell Line B (M+2 %) | Cell Line A (M+3 %) | Cell Line B (M+3 %) |
| Galactose-1-Phosphate | 5.2 | 8.1 | 15.4 | 22.3 | 75.1 | 68.5 |
| UDP-Galactose | 4.8 | 7.5 | 14.1 | 20.1 | 72.3 | 65.2 |
| Glucose-6-Phosphate | 3.1 | 5.2 | 9.8 | 15.3 | 55.4 | 48.7 |
| Fructose-6-Phosphate | 2.9 | 4.9 | 9.1 | 14.5 | 53.2 | 46.1 |
| 3-Phosphoglycerate | 1.5 | 2.8 | 5.2 | 8.9 | 30.1 | 25.4 |
| Lactate | 1.1 | 2.1 | 3.8 | 6.5 | 22.3 | 18.9 |
| Ribose-5-Phosphate | 0.8 | 1.5 | 2.1 | 3.9 | 15.6 | 12.3 |
Table 2: Relative Metabolic Fluxes Calculated from 13C-Labeling Data
| Metabolic Flux | Cell Line A (Relative Flux) | Cell Line B (Relative Flux) |
| Galactose Uptake | 100 | 125 |
| Glycolysis | 65 | 55 |
| Pentose Phosphate Pathway | 15 | 25 |
| Glycogen Synthesis | 5 | 8 |
| UDP-sugar Synthesis | 15 | 12 |
Table 3: LC-MS/MS Parameters for Key Galactose Pathway Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Galactose-1-Phosphate | 259.0 | 79.0 | Negative |
| [13C6]-Galactose-1-Phosphate | 265.0 | 79.0 | Negative |
| UDP-Galactose | 565.0 | 323.0 | Negative |
| [13C6]-UDP-Galactose | 571.0 | 323.0 | Negative |
| UDP-Glucose | 565.0 | 323.0 | Negative |
Note: The MRM transitions for this compound labeled metabolites would need to be adjusted based on the number of incorporated 13C atoms.[1][4]
Conclusion
The use of this compound as a tracer provides a powerful tool to dissect the complexities of galactose metabolism in cancer cells. The protocols and information provided here serve as a foundation for researchers to explore this alternative nutrient utilization pathway, identify metabolic vulnerabilities, and potentially develop novel therapeutic strategies targeting cancer metabolism. The integration of stable isotope tracing with the analysis of key signaling pathways will undoubtedly provide deeper insights into the metabolic reprogramming that drives tumorigenesis.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Multi-Omics Profiling of Young Breast Cancer Patients Reveals a Correlation between Galactose Metabolism Pathway and Poor Disease-Free Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. viterbischool.usc.edu [viterbischool.usc.edu]
- 4. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. uoftmedicalgenomics.home.blog [uoftmedicalgenomics.home.blog]
- 10. Targeting mTOR and Metabolism in Cancer: Lessons and Innovations [mdpi.com]
- 11. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Galactose-13C-3 Concentration in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of D-Galactose-13C-3 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in cell culture?
This compound is a stable isotope-labeled form of D-galactose, a monosaccharide sugar. The carbon atom at the third position is replaced with the heavy isotope ¹³C. In cell culture, its primary application is in metabolic flux analysis and stable isotope-resolved metabolomics (SIRM). By tracing the incorporation of the ¹³C label into various downstream metabolites, researchers can elucidate the activity of metabolic pathways, determine nutrient contributions to biosynthesis, and identify metabolic reprogramming in different cell states, such as in cancer or other diseases.
Q2: Why would I use this compound instead of ¹³C-labeled glucose?
While ¹³C-glucose is a common tracer for central carbon metabolism, this compound offers unique advantages for specific experimental goals. Replacing glucose with galactose in cell culture media can force cells to shift their energy metabolism from glycolysis towards mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] This is because the initial steps of galactose metabolism do not generate a net ATP, making cells more reliant on mitochondria for energy production.[4] This metabolic shift can be advantageous for:
-
Studying mitochondrial function and dysfunction.
-
Investigating the effects of drugs on mitochondrial toxicity.[2]
-
Modeling cellular metabolism that more closely resembles that of primary hepatocytes.[1]
Q3: What is a typical starting concentration for this compound in cell culture media?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, a common starting point is to replace the glucose in your standard medium with an equimolar concentration of this compound. Many standard media contain glucose at concentrations ranging from 5.5 mM to 25 mM. For example, if your medium contains 11 mM glucose, a reasonable starting concentration for this compound would also be 11 mM.[5] Some studies have successfully used concentrations as low as 1 mM for labeling experiments in lymphoblasts.
Q4: How long should I incubate my cells with this compound?
The incubation time required to achieve isotopic steady state depends on the metabolic pathway and the specific metabolites of interest.[5][6] Intermediates in rapid pathways like glycolysis may reach steady state within minutes to a few hours, while metabolites in slower pathways, such as lipid biosynthesis, may take much longer.[5][6] For many metabolites in central carbon metabolism, isotopic steady state can be approached within 24 to 48 hours. It is crucial to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Troubleshooting Guides
Issue 1: Low Incorporation of ¹³C Label into Downstream Metabolites
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of unlabeled galactose or glucose in the medium. | Ensure you are using a galactose- and glucose-free basal medium for your labeling experiment. Standard supplements like fetal bovine serum (FBS) can contain significant amounts of unlabeled glucose. Use dialyzed FBS (dFBS) to minimize the introduction of unlabeled small molecules.[5] |
| Insufficient incubation time. | The cells may not have had enough time to metabolize the this compound and incorporate the label into downstream metabolites. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the time required to reach isotopic steady state for your metabolites of interest. |
| Poor cell health or viability. | High concentrations of galactose can be toxic to some cell lines or induce senescence. Assess cell viability using methods like trypan blue exclusion or a commercial viability assay. If viability is low, consider reducing the this compound concentration or the incubation time. |
| Cell line has low capacity for galactose metabolism. | Some cell lines may have low expression of key enzymes in the Leloir pathway (e.g., GALK, GALT), which are necessary for galactose metabolism. If possible, assess the expression of these enzymes. If the cell line cannot efficiently metabolize galactose, it may not be suitable for this type of labeling experiment. |
| Depletion of this compound from the medium. | Highly metabolic cells may deplete the labeled substrate from the medium before the end of the incubation period.[5] Measure the concentration of this compound in the spent medium at the end of your experiment. If it is depleted, consider increasing the initial concentration or using a larger volume of medium. |
Issue 2: Poor Cell Growth or Viability in Galactose-Containing Medium
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Galactose toxicity. | While many cell lines tolerate galactose, some may experience reduced proliferation or viability. Perform a dose-response experiment with unlabeled D-galactose to determine the optimal, non-toxic concentration range for your specific cell line before proceeding with the more expensive labeled compound. |
| Metabolic inflexibility. | Some cell lines are highly dependent on glycolysis for energy and may not be able to adapt to a primary energy source that forces oxidative phosphorylation. This is particularly true for some cancer cell lines exhibiting the Warburg effect. |
| Nutrient depletion. | In addition to a carbon source, ensure that other essential nutrients in the medium are not being depleted, especially during longer incubation times. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your cell line that results in sufficient labeling for downstream analysis.
Materials:
-
Your cell line of interest
-
Galactose- and glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Unlabeled D-Galactose
-
This compound
-
Cell viability assay (e.g., Trypan Blue, MTT, or similar)
-
Multi-well plates (e.g., 6-well or 24-well)
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for several population doublings over the course of the experiment. Allow the cells to adhere and resume proliferation overnight in their standard glucose-containing medium.
-
Media Preparation: Prepare a series of galactose-containing media by supplementing the galactose- and glucose-free basal medium with various concentrations of unlabeled D-galactose (e.g., 1 mM, 5 mM, 10 mM, 25 mM). Also, prepare a control medium with the standard glucose concentration and a negative control with no added sugar.
-
Adaptation and Viability Assessment:
-
Wash the cells with sterile PBS.
-
Replace the standard medium with the prepared galactose and control media.
-
Incubate the cells for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell viability and proliferation for each condition.
-
-
Concentration Selection: Choose the highest concentration of galactose that does not significantly impact cell viability or proliferation compared to the glucose control. This will be your target concentration for the labeling experiment.
-
Pilot Labeling Experiment:
-
Repeat the experiment using the chosen concentration of this compound.
-
Culture a parallel set of cells with the same concentration of unlabeled D-galactose as a control.
-
After the desired incubation time, harvest the cells and extract metabolites.
-
Analyze the extracts using mass spectrometry to determine the extent of ¹³C incorporation.
-
Protocol 2: General Procedure for Stable Isotope Labeling with this compound
Materials:
-
Your cell line of interest
-
Galactose- and glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Sterile PBS
-
Appropriate cell culture plates or flasks
Methodology:
-
Cell Seeding: Plate your cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow them to attach and grow overnight in their standard glucose-containing medium.
-
Media Preparation: Prepare the labeling medium by supplementing the galactose- and glucose-free basal medium with the optimized concentration of this compound and dFBS.
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells twice with sterile PBS to remove any residual glucose.
-
Add the prepared labeling medium to the cells.
-
Incubate for the predetermined optimal duration to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
At the end of the incubation period, rapidly quench metabolism and extract the metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells in the extraction solvent and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by mass spectrometry to determine the mass isotopomer distribution of your metabolites of interest.
Data Presentation
Table 1: Example of a Dose-Response Experiment for D-Galactose Concentration
| D-Galactose Concentration (mM) | Cell Viability (%) after 48h | Relative Proliferation (%) |
| 0 (No Sugar) | 45 ± 5 | 20 ± 4 |
| 10 (Glucose Control) | 98 ± 2 | 100 ± 5 |
| 1 | 97 ± 3 | 95 ± 6 |
| 5 | 96 ± 2 | 92 ± 5 |
| 10 | 95 ± 4 | 88 ± 7 |
| 25 | 75 ± 6 | 60 ± 8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example of a Time-Course Experiment for ¹³C Incorporation
| Metabolite | ¹³C Enrichment (%) at 6h | ¹³C Enrichment (%) at 12h | ¹³C Enrichment (%) at 24h | ¹³C Enrichment (%) at 48h |
| Galactose-1-Phosphate | 95 ± 2 | 98 ± 1 | 99 ± 1 | 99 ± 1 |
| UDP-Galactose | 80 ± 4 | 92 ± 3 | 97 ± 2 | 98 ± 1 |
| Lactate | 35 ± 5 | 60 ± 4 | 85 ± 3 | 90 ± 2 |
| Citrate | 20 ± 3 | 45 ± 4 | 70 ± 5 | 80 ± 4 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Isotopic steady state is reached when the ¹³C enrichment no longer significantly increases over time.
Visualizations
Caption: The Leloir Pathway for this compound metabolism and its entry into central carbon metabolism.
Caption: Experimental workflow for optimizing and performing a stable isotope labeling experiment.
References
- 1. Global changes to HepG2 cell metabolism in response to galactose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
Technical Support Center: D-Galactose-13C Breath Test Analysis
Welcome to the technical support center for the D-Galactose-13C breath test. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common interferences and to offer answers to frequently asked questions (FAQs) encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the D-Galactose-13C breath test, leading to inaccurate or unreliable results.
Issue 1: Inconsistent or Non-Reproducible Baseline ¹³CO₂ Readings
Question: We are observing significant variability in our baseline ¹³CO₂ measurements between subjects and even for the same subject on different days. What could be the cause, and how can we mitigate this?
Answer:
Inconsistent baseline ¹³CO₂ levels can compromise the accuracy of the entire test by affecting the delta over baseline (DOB) calculation. Several factors can contribute to this variability:
-
Dietary Factors: The natural abundance of ¹³C varies in different food sources. Consumption of C4 plants (e.g., corn, sugarcane, pineapple, broccoli), which are naturally enriched in ¹³C, can elevate baseline ¹³CO₂ levels.[1]
-
Physical Activity: Exercise increases endogenous CO₂ production, which can alter the ¹³CO₂/¹²CO₂ ratio.[1] Strenuous physical activity before or during the test will lead to unreliable baseline readings.
-
Solution: Subjects should be in a resting state for at least 30 minutes before the baseline measurement and should remain sedentary throughout the test.[2]
-
-
Improper Breath Sample Collection: Incomplete exhalation or contamination of the breath sample with ambient air can dilute the CO₂ concentration and affect the isotopic ratio.
-
Solution: Ensure subjects perform a full exhalation into the collection bag or tube. The collection apparatus should be properly sealed immediately after sample collection.
-
Issue 2: Unexpectedly Low or High ¹³CO₂ Recovery (False Negatives or False Positives)
Question: Our results are showing unexpectedly low (suggesting better than expected liver function) or high (suggesting poorer than expected liver function) ¹³CO₂ recovery. What are the potential causes of these false negative and false positive results?
Answer:
Several factors can lead to either falsely low (false negative) or falsely high (false positive) ¹³CO₂ recovery, independent of the patient's actual galactose metabolism.
Potential Causes of False Negative Results (Lower ¹³CO₂ Recovery):
-
Delayed Gastric Emptying: The rate at which the ¹³C-galactose solution empties from the stomach into the small intestine for absorption is a critical rate-limiting step.[3] Delayed gastric emptying will result in a slower appearance of ¹³CO₂ in the breath.
-
Solution: Standardize the fasting period before the test (typically overnight). Consider screening for conditions or medications that affect gastric motility.
-
-
Malabsorption Issues: Conditions that affect the absorption of galactose in the small intestine will reduce the amount of ¹³C-galactose that reaches the liver for metabolism.
-
Solution: While difficult to control for acute malabsorption, chronic conditions should be noted as a potential confounding factor in data interpretation.
-
-
Medications: Certain drugs can influence galactose metabolism or gastrointestinal function.
-
Solution: Obtain a detailed medication history from the subject. A washout period for potentially interfering medications may be necessary, as is common practice for other breath tests.[1]
-
Potential Causes of False Positive Results (Higher ¹³CO₂ Recovery):
-
Small Intestinal Bacterial Overgrowth (SIBO): Some gut bacteria can metabolize galactose, leading to the production of ¹³CO₂ that is not of hepatic origin.[4][5][6] This can falsely elevate the ¹³CO₂ readings, suggesting impaired liver function.
-
Solution: If SIBO is suspected, a prior hydrogen/methane breath test with glucose or lactulose may be warranted to screen for this condition.[7]
-
-
Rapid Orocecal Transit: If the ¹³C-galactose transits the small intestine too quickly and reaches the colon, colonic bacteria will ferment it, producing ¹³CO₂.[1]
-
Solution: Standardize patient conditions to minimize factors that accelerate gut transit. Note any concurrent gastrointestinal symptoms.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of the D-Galactose-13C breath test.
Q1: What is the standard experimental protocol for a D-Galactose-¹³C breath test for assessing liver function?
A1: While minor variations exist, a typical protocol involves the following steps:
-
Patient Preparation:
-
Baseline Breath Sample Collection:
-
Two baseline breath samples are collected into appropriate collection bags or tubes.[2]
-
-
Administration of ¹³C-Galactose:
-
A standard oral dose of 1-¹³C-galactose (e.g., 7 mg/kg body weight) is dissolved in water and ingested by the subject.[8]
-
-
Post-Dose Breath Sample Collection:
-
Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2 to 4 hours.
-
-
Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).
-
-
Data Calculation:
-
The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (%dose/h) or as the cumulative percentage of the dose recovered over time (cPDR).[9]
-
Q2: How do I properly collect and store breath samples to ensure their integrity?
A2: Proper sample handling is crucial for accurate results.
-
Collection: Use validated breath collection bags or tubes with a two-way valve to prevent contamination with ambient air. Instruct the patient to exhale fully into the container.
-
Labeling: Immediately label each sample with the patient's ID, time point (e.g., baseline, +30 min), and date.
-
Storage: If analysis is not performed immediately, samples should be stored in a cool, dark place. While some studies on other ¹³C breath tests suggest stability for up to a month at room temperature, it is best practice to analyze samples as soon as possible.[10]
Q3: What are the key quantitative parameters to report, and what are their typical values?
A3: The primary endpoint is the cumulative percentage of the ¹³C dose recovered (cPDR) as ¹³CO₂ in the breath over a specific time, often 120 minutes (cPDRT120).
| Parameter | Healthy Controls (Typical Range) | Patients with Liver Cirrhosis (Typical Range) | Reference |
| cPDR at 120 min (%) | 9.29 (8.94 - 10.02) | Significantly lower, e.g., < 2% in severe cases | [8][11] |
| %dose/h at 120 min | Not consistently reported for healthy controls | Decreased significantly in patients with compensated cirrhosis | [9] |
Note: These values can vary depending on the specific protocol and patient population.
Q4: Can medications interfere with the D-Galactose-¹³C breath test results?
A4: Yes, medications can potentially interfere with the test results in several ways:[1]
-
Altering Gastric Emptying: Prokinetic agents (e.g., metoclopramide) or anticholinergic drugs can accelerate or delay gastric emptying, respectively.
-
Affecting Galactose Metabolism: While specific data for the D-Galactose-¹³C breath test is limited, drugs that induce or inhibit hepatic enzymes involved in galactose metabolism could theoretically alter the results.
-
Influencing Gut Microbiota: Antibiotics can alter the gut microbiome, potentially reducing bacterial metabolism of galactose and affecting results, especially if SIBO is a confounding factor.
It is recommended to have a comprehensive list of the patient's medications and consider a washout period for non-essential drugs in consultation with a clinician.
Visualizations
D-Galactose-¹³C Breath Test Workflow
Caption: Workflow of the D-Galactose-¹³C Breath Test.
Logical Relationship of Potential Interferences
Caption: Common Interferences in ¹³CO₂ Breath Test Analysis.
References
- 1. European guideline on indications, performance and clinical impact of 13C‐breath tests in adult and pediatric patients: An EAGEN, ESNM, and ESPGHAN consensus, supported by EPC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the assessment of liver function using breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digestivehealth.org.au [digestivehealth.org.au]
- 5. Occult H. pylori infection partially explains 'false-positive' results of (13)C-urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. scispace.com [scispace.com]
- 9. Breath testing for human liver function assessment [ouci.dntb.gov.ua]
- 10. Validity of a modified 13C-urea breath test for pre- and posttreatment diagnosis of Helicobacter pylori infection in the routine clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review article: breath testing for human liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving separation of D-Galactose-13C-3 from other sugars in LC-MS
Welcome to the technical support center for the LC-MS analysis of D-Galactose-13C-3 and other sugars. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving optimal separation and quantification.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your LC-MS experiments for this compound separation.
Q1: Why am I seeing poor separation or co-elution of this compound and its unlabeled counterpart or other sugar isomers like glucose?
A1: This is a common challenge due to their high structural similarity. Since mass spectrometry cannot differentiate between isomers, chromatographic resolution is critical.[1] The separation of epimers like glucose and galactose requires significant resolving power.[2] Here are the primary areas to troubleshoot:
-
Column Choice: Standard reversed-phase (C18) columns are ineffective for retaining and separating highly polar sugars.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[1]
-
Action: Ensure you are using a HILIC column, preferably one specifically designed for sugar analysis. Columns with amide ligands (e.g., BEH Amide) or specialized sugar phases (e.g., Phenomenex Luna Omega Sugar, Shodex Asahipak NH2P) have shown success in separating the critical glucose/galactose pair.[2][4][5]
-
-
Mobile Phase Composition: The percentage of the organic solvent (typically acetonitrile, ACN) in your mobile phase is crucial for retention and separation on a HILIC column.
-
Gradient Slope: A shallow gradient can improve the resolution of closely eluting compounds.
-
Action: Decrease the rate at which the aqueous portion of the mobile phase increases over time. This extends the elution window and allows for better separation of isomers.
-
Q2: My peak shapes are broad or splitting into two peaks. What is causing this?
A2: Peak splitting for reducing sugars is often due to the presence of α and β anomers, which can interconvert in solution. This phenomenon, called mutarotation, can result in two distinct peaks for a single sugar if the interconversion is slow compared to the chromatographic timescale.
-
Action 1: Adjust Mobile Phase pH: Using a slightly alkaline mobile phase can accelerate mutarotation, causing the two anomer peaks to collapse into a single, sharper peak. The addition of a modifier like ammonium hydroxide is a common strategy.
-
Action 2: Increase Column Temperature: Elevating the column temperature also speeds up anomer interconversion. However, be mindful of the column's maximum temperature limit (often around 60°C for sugar columns).
Q3: I am experiencing low sensitivity or poor ionization for my sugar analytes. How can I improve my MS signal?
A3: Sugars can be challenging to ionize efficiently. Optimizing your mass spectrometer's source conditions and mobile phase additives can significantly enhance the signal.
-
Action 1: Use Additives to Form Adducts: Sugars readily form adducts with ions like chloride or formate. Operating in negative ion mode and facilitating the formation of chloride adducts ([M+Cl]⁻) can provide better ionization and cleaner spectra than monitoring the deprotonated ion ([M-H]⁻).[2][7] This can be achieved by adding a source of chloride, such as guanidine hydrochloride or ammonium chloride, to the mobile phase.[2][8]
-
Action 2: Optimize ESI Source Parameters: Fine-tuning the electrospray ionization (ESI) source parameters is critical.
-
Sprayer Voltage: Adjust the voltage to ensure a stable spray. Excessively high voltages can cause corona discharge, leading to an unstable signal.[9]
-
Gas Flow and Temperature: Optimize the nebulizing and drying gas flow rates and temperatures to ensure efficient desolvation of the droplets, which is crucial for releasing the analyte ions into the gas phase.[9]
-
Q4: My retention times are drifting or are not reproducible. What should I check?
A4: Retention time instability in HILIC is often related to the column's equilibration or the mobile phase.
-
Action 1: Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time between injections compared to reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
-
Action 2: Check Mobile Phase Preparation: The water content in the organic mobile phase is critical in HILIC. Prepare mobile phases accurately and consistently. Evaporation of acetonitrile from the mobile phase reservoir can alter its composition and lead to shifting retention times.
-
Action 3: System Check: Verify that there are no leaks in the LC system and that the pump is delivering a consistent flow rate.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the LC-MS analysis of this compound.
References
- 1. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
- 2. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Minimizing isotopic scrambling of D-Galactose-13C-3 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling of D-Galactose-13C-3 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound labeling?
A1: Isotopic scrambling refers to the redistribution of the stable isotope label (¹³C) from its original position (carbon-3) to other carbon positions within the galactose molecule or to other metabolites. This occurs as the labeled galactose is processed through various metabolic pathways. The result is a deviation from the expected labeling pattern in downstream metabolites, which can complicate metabolic flux analysis.
Q2: What are the primary metabolic pathways responsible for the scrambling of the ¹³C label from this compound?
A2: The primary pathways responsible for scrambling are the Pentose Phosphate Pathway (PPP) and, to a lesser extent, reversible reactions in glycolysis. After this compound is converted to D-Glucose-6-phosphate-13C-3, it can enter these pathways.
-
Pentose Phosphate Pathway (PPP): The non-oxidative branch of the PPP utilizes enzymes like transketolase and transaldolase, which catalyze the exchange of two- and three-carbon units between sugar phosphates. These reactions effectively shuffle the carbon backbone of the sugar, leading to the redistribution of the ¹³C label from the C3 position.
-
Glycolysis: Some enzymes in glycolysis, such as aldolase and triose phosphate isomerase, catalyze reversible reactions. This can lead to a back-and-forth conversion of intermediates, which can also contribute to the scrambling of the ¹³C label, particularly between the upper and lower halves of the hexose phosphates.
Q3: How can I detect if isotopic scrambling is occurring in my experiment?
A3: Isotopic scrambling can be detected by analyzing the mass isotopomer distribution of key downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (GC-MS or LC-MS/MS): By analyzing the fragmentation patterns of metabolites, you can determine the positional enrichment of ¹³C. Scrambling will result in the appearance of ¹³C at unexpected positions.
-
NMR Spectroscopy (¹³C-NMR): This technique provides detailed information about the position of the ¹³C label within a molecule. The presence of ¹³C signals corresponding to carbon positions other than the expected ones is a direct indication of scrambling.
Q4: Can my cell culture conditions affect the degree of isotopic scrambling?
A4: Yes, cell culture conditions can have a significant impact on metabolic fluxes and, consequently, on the extent of isotopic scrambling. For instance, replacing glucose with galactose in the culture medium forces many cell types to rely more on oxidative phosphorylation for energy production, which can alter the flux through glycolysis and the PPP.[1] The metabolic state of the cells, influenced by factors like nutrient availability and oxygen levels, will determine the relative activity of scrambling pathways.[2][3]
Troubleshooting Guide
This guide provides strategies to minimize and account for isotopic scrambling of this compound.
| Issue | Potential Cause | Recommended Action |
| High degree of label scrambling in downstream metabolites. | High flux through the Pentose Phosphate Pathway. | - Shorten the labeling time to capture the initial distribution of the label before extensive scrambling occurs. - Consider using metabolic inhibitors of the PPP if experimentally appropriate, though this will alter the system's metabolism. |
| Reversible glycolytic reactions. | - Ensure rapid quenching of metabolism and extraction of metabolites to prevent enzymatic activity post-harvest. | |
| Inconsistent scrambling patterns between replicates. | Variability in cell culture conditions. | - Tightly control cell culture parameters such as cell density, nutrient concentrations, and oxygen levels. - Synchronize cell cycles if possible, as metabolic activity can vary with the cell cycle stage. |
| Difficulty in quantifying the extent of scrambling. | Inappropriate analytical method. | - Utilize tandem mass spectrometry (MS/MS) to analyze fragment ions, which can provide positional isotope information. - Employ ¹³C-NMR for a definitive determination of positional isotopomers. |
| Lack of appropriate controls. | - Run parallel experiments with unlabeled galactose to determine the natural abundance of ¹³C. - Analyze metabolites at multiple time points to understand the kinetics of label incorporation and scrambling. |
Experimental Protocols
Protocol 1: General Workflow for a ¹³C-Galactose Labeling Experiment
This protocol outlines the key steps for conducting a metabolic labeling experiment with this compound.
References
- 1. youtube.com [youtube.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Circumventing the Crabtree effect: forcing oxidative phosphorylation (OXPHOS) via galactose medium increases sensitivity of HepG2 cells to the purine derivative kinetin riboside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Galactose-¹³C-3 Isotope Tracing Studies
Welcome to the technical support center for D-Galactose-¹³C-3 stable isotope tracing studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in my D-Galactose-¹³C-3 experiment?
A1: While you are using a ¹³C-labeled tracer, all naturally occurring carbon contains approximately 1.1% ¹³C.[1] This means that even in your unlabeled samples, a small fraction of molecules will contain one or more ¹³C atoms. Mass spectrometry detects molecules based on their mass-to-charge ratio. Therefore, the signal from naturally occurring ¹³C isotopes will overlap with the signal from your ¹³C-labeled tracer, leading to an overestimation of tracer incorporation.[1] Correcting for this natural abundance is crucial for obtaining accurate quantitative data on metabolic fluxes.
Q2: What is the general workflow for a D-Galactose-¹³C-3 tracing experiment and natural abundance correction?
A2: A typical workflow involves several key stages: experimental design, sample analysis by mass spectrometry, and data processing. The observed mass isotopomer distributions (MIDs) from the mass spectrometer are then corrected for the natural abundance of all relevant isotopes to generate the corrected MIDs, which reflect the true incorporation of the ¹³C tracer.[1]
Caption: Figure 1. General Experimental Workflow.
Q3: Where can I expect to see the ¹³C label from D-Galactose-¹³C-3 in downstream metabolism?
A3: D-Galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate.[2][3] This glucose-1-phosphate can then enter glycolysis, the pentose phosphate pathway, or be used for glycogen synthesis. Therefore, you can expect to see the ¹³C label from the third carbon of galactose appear in various downstream metabolites, including intermediates of glycolysis such as pyruvate and lactate, as well as amino acids derived from these pathways.
Caption: Figure 2. Leloir Pathway for Galactose Metabolism.
Troubleshooting Guide
Data Correction Issues
Problem: My corrected data contains negative values for some mass isotopomers.
-
Cause: Negative values in the corrected mass isotopomer distribution (MID) are not physically possible and usually arise from measurement noise or imperfections in the raw data, especially for low-abundance isotopomers.[1]
-
Solution:
-
Review Raw Data Quality: Check the signal-to-noise ratio of your raw mass spectrometry data. Low-intensity peaks are more susceptible to noise, which can lead to negative values after correction.
-
Re-normalization: One common approach is to set the negative values to zero and then re-normalize the entire MID so that the sum of all isotopomer fractions equals one.[1]
-
Use of Advanced Correction Algorithms: Some software packages for natural abundance correction have built-in functionalities to handle negative values more robustly.
-
Problem: The results of my natural abundance correction seem incorrect, and the M+0 peak in my unlabeled control is not the most abundant.
-
Cause: This could indicate an issue with your experimental setup, sample preparation, or data acquisition. Potential causes include contamination of your sample, incorrect instrument calibration, or issues with the derivatization process.
-
Solution:
-
Analyze a Known Standard: Run a pure, unlabeled standard of your analyte to verify that your mass spectrometer is correctly calibrated and that there are no interfering peaks at the m/z values of interest.
-
Check for Contamination: Ensure that all reagents and materials used for sample preparation are free from contaminants that could interfere with your analysis.
-
Optimize Derivatization: If you are using a derivatization agent, ensure that the reaction has gone to completion and that there are no side products that could be contributing to the mass spectrum. The derivatizing agent itself will contribute to the natural abundance of isotopes in your measured molecule.[1]
-
Experimental Design and Execution
Problem: I am unsure how to account for the derivatizing agent in my natural abundance correction.
-
Cause: Derivatization agents add atoms to the analyte, and these atoms also have a natural isotopic abundance that must be accounted for in the correction.[1]
-
Solution:
-
Determine the Chemical Formula of the Derivative: You must know the exact chemical formula of the final derivatized molecule that is being analyzed by the mass spectrometer.
-
Include the Derivative in the Correction Formula: The correction matrix calculation must include the number and type of atoms from the derivatization agent. For example, if you are analyzing pyruvate (C₃H₄O₃) and use a derivatizing agent that adds a trimethylsilyl (TMS) group (SiC₃H₉), your correction must be for the entire derivatized molecule.
-
Experimental Protocols & Data Presentation
Protocol: Natural Abundance Correction using the Correction Matrix Method
This protocol outlines the theoretical steps for correcting mass isotopomer distributions using the correction matrix method.[1]
-
Determine the Elemental Composition: Identify the precise elemental formula of the metabolite (including any derivatization agents) being analyzed.
-
Obtain Natural Isotope Abundances: Use a standard table of natural isotopic abundances for all elements in your molecule.
-
Construct the Correction Matrix (CM): The correction matrix is generated based on the probability of the natural occurrence of heavier isotopes for each element in the molecule. The overall correction matrix for a molecule is the product of the individual elemental matrices.[1]
-
Measure the Raw Mass Isotopomer Distribution (MID_measured): This is the raw data obtained from the mass spectrometer, representing the relative intensities of the different mass isotopomers (M+0, M+1, M+2, etc.).
-
Calculate the Corrected Mass Isotopomer Distribution (MID_corrected): The corrected MID is calculated by multiplying the inverse of the correction matrix by the measured MID.[1]
Formula: MID_corrected = CM⁻¹ * MID_measured
Quantitative Data Tables
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Silicon | ²⁸Si | 92.2297 |
| ²⁹Si | 4.6832 | |
| ³⁰Si | 3.0872 |
Table 2: Example of Raw vs. Corrected Mass Isotopomer Distribution for Pyruvate (C₃H₄O₃)
This table shows a hypothetical example of how the mass isotopomer distribution for pyruvate might look before and after correction for natural ¹³C abundance in a labeling experiment.
| Mass Isotopomer | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 30.0 | 32.9 |
| M+1 | 45.0 | 44.1 |
| M+2 | 20.0 | 18.5 |
| M+3 | 5.0 | 4.5 |
Note: These are illustrative values. Actual values will vary depending on the experimental conditions and the degree of tracer incorporation.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
D-Galactose-13C-3 stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and experimental use of D-Galactose-13C-3 in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound compared to unlabeled D-Galactose?
The stability of this compound is expected to be nearly identical to that of unlabeled D-Galactose. The substitution of a single carbon-12 atom with a carbon-13 isotope at the C-3 position does not significantly alter the chemical properties of the molecule.[1][2][3][4][5] The bonds involving the 13C atom are slightly more stable, but this difference is generally negligible under typical experimental conditions and does not impact the overall degradation kinetics of the sugar in buffer solutions. Therefore, stability data for unlabeled D-Galactose can be reliably used as a proxy for the 13C-labeled counterpart.
Q2: What are the primary factors that affect the stability of this compound in buffer solutions?
The stability of D-Galactose in aqueous solutions is primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the degradation of galactose.[6]
-
pH and Buffer Type: The pH of the solution and the type of buffer used can significantly impact stability. For instance, studies have shown that galactose degradation is more pronounced in acetate buffers compared to phosphate buffers or sterile water, especially upon autoclaving.[6]
-
Concentration: The rate of degradation increases with higher concentrations of galactose in the solution.[6]
Q3: What are the common degradation products of D-Galactose in aqueous solutions?
Under prolonged storage at elevated temperatures or upon autoclaving, D-galactose solutions can undergo degradation, leading to a yellow discoloration.[6] This is often associated with the formation of compounds like 5-hydroxymethylfurfural (5-HMF) and other related substances, similar to what is observed with other hexoses like dextrose.[6]
Q4: Can I autoclave my this compound solution?
Autoclaving D-Galactose solutions is generally not recommended, especially if they are prepared in pH buffers.[6] Solutions of galactose in acetate buffers can experience significant degradation (up to 21% loss for a 30% solution) upon autoclaving.[6] While solutions in water or phosphate buffer show less than 5% degradation, the risk of discoloration and formation of degradation products remains.[6] A safer method for sterilization is filtration through a 0.22 µm or 0.45-micron porosity membrane.[6]
Q5: What is the recommended storage condition for this compound solutions?
For optimal stability, it is recommended to store this compound solutions at 2-8°C. A study on unlabeled galactose estimated a room temperature shelf-life of four and a half months in sterile water for injection when sterilized by membrane filtration.[6] To minimize degradation, especially for long-term storage, refrigeration is advised. For aqueous solutions in buffers like PBS, it is often recommended not to store them for more than one day.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell culture experiments using this compound. | 1. Degradation of the galactose solution. 2. Incomplete dissolution of the solid. 3. Contamination of the stock solution. 4. Incorrect concentration of the working solution. | 1. Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C in small aliquots. 2. Ensure complete dissolution of the crystalline solid in the buffer by gentle warming and vortexing. 3. Filter-sterilize the stock solution using a 0.22 µm syringe filter before adding to the cell culture medium. 4. Verify the concentration of your stock solution using a calibrated analytical method like HPLC-RID. |
| Yellowing of the this compound solution. | 1. Degradation due to high temperature or prolonged storage. 2. Reaction with other components in the solution. | 1. Discard the discolored solution and prepare a fresh one. Store solutions protected from light at 2-8°C. 2. Prepare the galactose solution in a simple, stable buffer like phosphate-buffered saline (PBS) or sterile water. |
| Low incorporation of 13C into downstream metabolites. | 1. Insufficient incubation time. 2. Low concentration of this compound. 3. High levels of unlabeled galactose in the basal medium or serum. 4. Slow metabolic activity of the cells. | 1. Optimize the incubation time to allow for sufficient uptake and metabolism of the labeled galactose. 2. Increase the concentration of this compound in the medium. 3. Use a galactose-free basal medium and dialyzed fetal bovine serum to reduce the background of unlabeled galactose. 4. Ensure cells are in a logarithmic growth phase and metabolically active. |
| Unexpected peaks in mass spectrometry analysis. | 1. Presence of degradation products. 2. Contaminants from the buffer or other reagents. | 1. Prepare fresh solutions and analyze a blank (buffer with no galactose) to identify any background peaks. 2. Use high-purity reagents and solvents for all experimental procedures. |
Data Summary
The stability of D-Galactose is influenced by the buffer, temperature, and concentration. The following table summarizes the degradation of D-Galactose under different conditions based on available data for the unlabeled compound.
| Buffer | Concentration (w/v) | Condition | Degradation (%) |
| Acetate | 30% | Autoclaving (121°C, 30 min) | Up to 21% |
| Phosphate | 30% | Autoclaving (121°C, 30 min) | < 5% |
| Sterile Water | 30% | Autoclaving (121°C, 30 min) | < 5% |
| Sterile Water | 5-30% | Storage at 25°C | Estimated shelf-life of 4.5 months |
| Sterile Water | 5-30% | Storage at 65°C | Significant degradation and discoloration |
Data is based on studies of unlabeled D-Galactose and is expected to be comparable for this compound.[6]
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture or other biochemical assays.
Materials:
-
This compound (crystalline solid)
-
Sterile phosphate-buffered saline (PBS), pH 7.4, or sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the crystalline solid to a sterile conical tube.
-
Add the required volume of sterile PBS or water to achieve the desired final concentration.
-
Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Label the tube with the compound name, concentration, date of preparation, and your initials.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
Protocol 2: Stability Testing of this compound by HPLC-RID
Objective: To assess the stability of a this compound solution over time under specific storage conditions.
Materials:
-
This compound solution to be tested
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87H)
-
HPLC-grade water
-
5 mM Sulfuric acid solution (mobile phase)
-
D-Galactose standard for calibration
-
Autosampler vials
Procedure:
-
Initial Sample (T=0): Immediately after preparing the this compound solution, take an aliquot for the initial time point analysis.
-
Sample Storage: Store the remaining solution under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution for analysis.
-
Sample Preparation for HPLC:
-
Dilute the sample aliquot with HPLC-grade water to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase (e.g., 5 mM H₂SO₄ at a flow rate of 0.6 mL/min).
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Integrate the peak corresponding to D-Galactose in the chromatograms.
-
Construct a calibration curve using the peak areas of the D-Galactose standards.
-
Determine the concentration of this compound in your samples at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 2. Stable isotope labeling of nanomaterials for biosafety evaluation and drug development [ccspublishing.org.cn]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. pharmiweb.com [pharmiweb.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing cell toxicity with high concentrations of D-Galactose-13C-3
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing high concentrations of D-Galactose-¹³C-3 in their experiments.
Disclaimer: The information provided herein is based on studies conducted with unlabeled D-Galactose. Currently, there is a lack of published data specifically addressing the cellular toxicity of D-Galactose-¹³C-3. While it is widely presumed that the ¹³C isotope does not significantly alter the biological activity or toxicity profile of the molecule, users should independently verify this for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cell toxicity associated with high concentrations of D-Galactose?
A1: High concentrations of D-Galactose primarily induce cell toxicity through three interconnected mechanisms:
-
Oxidative Stress: Excess D-Galactose can be metabolized by galactose oxidase, leading to the production of hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS).[1][2][3] This overwhelms the cell's antioxidant defense systems, causing damage to lipids, proteins, and DNA.[1][2][3] Another pathway involves the reduction of D-Galactose to galactitol by aldose reductase, which can accumulate and cause osmotic stress, further contributing to ROS production.[1][2][3][4]
-
Cellular Senescence: D-Galactose is a well-established inducer of premature cellular senescence, a state of irreversible cell cycle arrest.[5][6] This is often mediated by the upregulation of tumor suppressor pathways involving proteins like p53, p21, and p16.[5][6][7][8]
-
Necroptosis: In some cell types, particularly cancer cell lines, high concentrations of D-Galactose can induce a form of programmed necrosis called necroptosis, which is independent of caspase activity.[9]
Q2: Is D-Galactose toxicity cell-type dependent?
A2: Yes, the cytotoxic effects of D-Galactose can vary significantly between different cell lines. For instance, some cancer cell lines have shown higher sensitivity to D-Galactose-induced toxicity compared to non-malignant cell lines. The specific metabolic pathways and antioxidant capacities of a given cell type will influence its susceptibility.
Q3: How does D-Galactose-¹³C-3 differ from unlabeled D-Galactose in terms of its use in experiments?
A3: D-Galactose-¹³C-3 is a stable isotope-labeled version of D-Galactose. It is chemically identical to the unlabeled form but contains a heavier isotope of carbon at a specific position. This labeling makes it a valuable tool for metabolic flux analysis and tracing the fate of galactose in cellular pathways using techniques like mass spectrometry and NMR. For the purposes of inducing cellular toxicity, its biological effects are expected to be the same as unlabeled D-Galactose.
Troubleshooting Guides
Issue 1: High levels of cell death observed shortly after treatment with D-Galactose-¹³C-3.
-
Question: I'm observing a rapid decline in cell viability after adding high concentrations of D-Galactose-¹³C-3. How can I mitigate this?
-
Answer:
-
Optimize Concentration and Duration: The toxic effects of D-Galactose are dose and time-dependent.[10] It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration that induces the desired effect (e.g., senescence) without causing excessive acute cell death.
-
Consider Co-treatment with Inhibitors: If necroptosis is suspected (especially in cancer cell lines), co-treatment with a necroptosis inhibitor like Necrostatin-1 may alleviate cell death.
-
Culture Medium Composition: Ensure your culture medium has adequate buffering capacity, as high concentrations of sugars can lead to pH shifts.
-
Issue 2: Inconsistent or non-reproducible results in senescence assays.
-
Question: My senescence-associated β-galactosidase (SA-β-gal) staining results are variable between experiments. What could be the cause?
-
Answer:
-
Cell Confluency: Ensure that cells are seeded at a consistent density and are not overly confluent when initiating the D-Galactose treatment, as confluency itself can influence senescence markers.
-
Reagent Stability: Prepare fresh D-Galactose-¹³C-3 solutions for each experiment, as the stability of sugars in solution can be affected by temperature and pH over time.
-
Treatment Duration: Senescence is a process that develops over time. A 48-hour treatment window is a commonly used timeframe to trigger senescence in vitro.[5] Ensure your treatment duration is consistent.
-
Control for pH Changes: High concentrations of galactose can lead to a drop in the pH of the culture medium. It is advisable to use a medium with robust buffering capacity and to monitor the pH throughout the experiment.
-
Issue 3: Difficulty in dissolving high concentrations of D-Galactose-¹³C-3 in culture medium.
-
Question: I'm having trouble getting the desired high concentration of D-Galactose-¹³C-3 to dissolve completely in my cell culture medium. What can I do?
-
Answer:
-
Gentle Warming and Agitation: Gently warm the medium to 37°C and use a sterile magnetic stirrer or intermittent swirling to aid dissolution. Avoid vigorous shaking, which can cause foaming and protein denaturation.
-
Prepare a Concentrated Stock Solution: Dissolve the D-Galactose-¹³C-3 in a smaller volume of basal medium or sterile water first, and then sterile-filter it before adding it to the final culture medium.
-
Check Solubility Limits: Be aware of the solubility limits of D-Galactose in your specific basal medium. Exceeding these limits will result in precipitation.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of D-Galactose on various cell lines. This data can serve as a starting point for designing your experiments.
Table 1: IC50 Values of D-Galactose in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (mg/mL) | Exposure Time (hours) |
| Ovarian Granulosa Cells | Rabbit Primary Cells | 1.606 | 12 |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance that causes a 50% reduction in a specific biological activity.
Table 2: Cell Viability at Different D-Galactose Concentrations
| Cell Line | Concentration (g/L) | Viability (%) | Exposure Time (hours) |
| Astrocytic CRT Cells | 10 | ~95 | 72 |
| 20 | ~90 | 72 | |
| 40 | ~70 | 72 | |
| 60 | ~40 | 72 | |
| Rat Primary Astrocytes | 10 | ~100 | 72 |
| 20 | ~98 | 72 | |
| 40 | ~80 | 72 | |
| 60 | ~50 | 72 |
Detailed Experimental Protocols
Protocol 1: Induction of Cellular Senescence with D-Galactose
This protocol describes a general method for inducing cellular senescence in vitro using D-Galactose.
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will prevent them from reaching full confluency during the treatment period. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of D-Galactose-¹³C-3 Medium: Prepare a stock solution of D-Galactose-¹³C-3 in serum-free basal medium and sterile-filter it. Dilute the stock solution into complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10, 20, 40, 60 g/L).
-
Treatment: Remove the existing medium from the cells and replace it with the D-Galactose-¹³C-3 containing medium. Culture the cells for the desired duration (e.g., 48-72 hours).
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the SA-β-gal staining solution (containing X-gal) to the cells and incubate at 37°C in a dry incubator (no CO₂) for 12-16 hours. Protect from light.
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability after treatment with D-Galactose-¹³C-3.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of D-Galactose-¹³C-3 concentrations as described in Protocol 1. Include untreated control wells.
-
Addition of MTT Reagent: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Signaling Pathways and Workflows
D-Galactose Induced Oxidative Stress Pathway
Caption: D-Galactose metabolism leading to oxidative stress.
D-Galactose Induced Senescence Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. D-Galactose Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D-Galactose Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p53/p21/p16 and PI3K/Akt signaling pathways are involved in the ameliorative effects of maltol on D-galactose-induced liver and kidney aging and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Dealing with overlapping peaks in NMR analysis of D-Galactose-13C-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the NMR analysis of D-Galactose-¹³C-3, with a primary focus on resolving overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for the carbon atoms in D-Galactose-¹³C-3?
A1: The chemical shifts for the carbon atoms in D-galactose can vary slightly based on the anomer (α or β) and the solvent used. However, the general ranges are provided in the table below. The C3 carbon, being isotopically labeled, will exhibit a strong signal.
Q2: Why am I observing more than six peaks in the ¹³C NMR spectrum of my D-Galactose-¹³C-3 sample?
A2: D-galactose exists in solution as an equilibrium mixture of two primary anomers: the α-pyranose and β-pyranose forms. It can also exist in minor furanose forms. Each of these forms will give rise to a distinct set of signals in the NMR spectrum, thus leading to more than the six expected peaks for a single structure. The ratio of these anomers can be influenced by the solvent and temperature.
Q3: My ¹³C NMR spectrum of D-Galactose-¹³C-3 shows significant peak overlap. What are the common causes?
A3: Peak overlap in the NMR spectra of carbohydrates like D-galactose is a common issue. The primary reasons include:
-
Structural Similarity: The carbon atoms in the pyranose ring have similar chemical environments, leading to close chemical shifts.
-
Presence of Anomers: The signals from the α and β anomers are often close to each other, causing congestion in the spectrum.
-
Sample Concentration: High sample concentrations can lead to broader lines, increasing the likelihood of overlap.[1]
-
Solvent Effects: The choice of solvent can influence the chemical shifts and the separation of signals.
Q4: What are the initial troubleshooting steps I should take to resolve overlapping peaks?
A4: Before moving to more advanced techniques, consider these initial steps:
-
Optimize Sample Preparation: Ensure your sample is free of particulate matter and at an appropriate concentration (typically 5-10 mg for ¹H, and 20-50 mg for ¹³C in 0.5-0.7 mL of solvent).[2][3]
-
Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from D₂O to DMSO-d₆) can alter the chemical shifts and potentially resolve overlapping signals.[4]
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by affecting conformational equilibria and relaxation times.
Troubleshooting Guides
Guide 1: Resolving Overlapping Peaks in 1D ¹³C NMR
This guide provides a systematic approach to troubleshooting and resolving overlapping peaks in a one-dimensional ¹³C NMR spectrum of D-Galactose-¹³C-3.
Problem: The 1D ¹³C NMR spectrum of D-Galactose-¹³C-3 exhibits significant signal overlap, making it difficult to assign individual carbon resonances accurately.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping NMR peaks.
Detailed Steps:
-
Optimize Acquisition Parameters:
-
Increase Acquisition Time (at): A longer acquisition time can improve digital resolution, which may help to better define closely spaced peaks.
-
Adjust Relaxation Delay (d1): For quantitative accuracy and potentially better resolution, especially for quaternary carbons, a longer relaxation delay (e.g., 5 times the longest T1) is recommended. However, for routine spectra, a d1 of 1-2 seconds is common.
-
-
Change Experimental Conditions:
-
Solvent Change: If using D₂O, consider switching to a different solvent like DMSO-d₆ or methanol-d₄. This can induce significant changes in chemical shifts.
-
Temperature Variation: Acquiring spectra at different temperatures (e.g., 298 K, 310 K) can help to resolve peaks by altering molecular tumbling rates and conformational exchange.
-
-
Employ 2D NMR Techniques:
-
If 1D methods are insufficient, 2D NMR is the most powerful approach for resolving overlap. The two most common and useful experiments are:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). Since protons generally have a wider chemical shift dispersion than the non-anomeric carbons of galactose, this can effectively separate the overlapping carbon signals in the second dimension.[5]
-
TOCSY (Total Correlation Spectroscopy): While a homonuclear proton experiment, the information from TOCSY can be used in conjunction with HSQC to trace the complete proton spin system of each anomer, which in turn helps to assign the corresponding carbons.[6]
-
-
-
Utilize Data Processing Techniques:
-
Apodization (Window Functions): Applying a window function (e.g., Gaussian or Lorentzian-to-Gaussian transformation) before Fourier transformation can enhance resolution at the expense of signal-to-noise ratio.
-
Deconvolution: This computational method fits theoretical lineshapes to the experimental data to separate overlapping signals. Software packages like Mnova have built-in deconvolution algorithms (e.g., Global Spectral Deconvolution - GSD) that can be used to extract the chemical shifts and integrals of individual peaks from a crowded region.[7]
-
Guide 2: Experimental Protocols
1. Sample Preparation:
- Weigh approximately 20-50 mg of D-Galactose-¹³C-3.[2]
- Dissolve the sample in 0.6-0.7 mL of D₂O (or another suitable deuterated solvent) in a clean vial.
- Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
- The final sample height in the NMR tube should be approximately 4-5 cm.[1]
2. Spectrometer Setup and Acquisition:
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiment: Standard 1D ¹³C with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Key Parameters:
- Pulse Angle (p1): 30 degrees (to allow for a shorter relaxation delay).
- Acquisition Time (aq): ~1.0 - 2.0 s.
- Relaxation Delay (d1): 2.0 s.
- Number of Scans (ns): 1024 or more, depending on the sample concentration.
- Spectral Width (sw): Centered around 80 ppm with a width of ~160 ppm (e.g., from -10 to 150 ppm).
- Temperature: 298 K.
3. Data Processing:
- Apply an exponential window function with a line broadening of 1-2 Hz.
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to an internal standard (e.g., DSS) or to the known chemical shift of the solvent.
1. Sample Preparation: As described in Protocol 2.1.
2. Spectrometer Setup and Acquisition:
- Experiment: Phase-sensitive HSQC with gradient selection (e.g., hsqcetgpsisp2.2 on Bruker instruments).
- Key Parameters:
- ¹H Spectral Width (sw in F2): ~10 ppm, centered around the proton signals of galactose.
- ¹³C Spectral Width (sw in F1): ~100 ppm, centered around the carbon signals of galactose.
- Number of Points (td): 2048 in F2, 256-512 in F1.
- Number of Scans (ns): 4-16 per increment.
- Relaxation Delay (d1): 1.5 s.
- ¹J(C,H) Coupling Constant: Set to ~145 Hz for carbohydrates.
3. Data Processing:
- Apply a squared sine-bell window function in both dimensions.
- Perform 2D Fourier transformation, phase correction, and baseline correction in both dimensions.
- The resulting 2D spectrum will show correlations between each carbon and its directly attached proton.
Quantitative Data
Table 1: Approximate ¹³C Chemical Shifts of D-Galactose Anomers in D₂O
| Carbon Atom | α-anomer (ppm) | β-anomer (ppm) |
| C1 | 93.1 | 97.0 |
| C2 | 69.5 | 72.5 |
| C3 | 70.3 | 73.4 |
| C4 | 70.0 | 69.8 |
| C5 | 71.5 | 75.8 |
| C6 | 62.1 | 62.1 |
Note: These values are approximate and can vary with experimental conditions. The signal for ¹³C-3 will be significantly enhanced due to isotopic labeling.
Visualizations
Galactose Metabolism Pathway (Leloir Pathway)
The metabolism of D-galactose is crucial in many biological systems and is primarily carried out through the Leloir pathway, which converts galactose to glucose-1-phosphate.[8][9][10] Understanding this pathway can be relevant for researchers studying the fate of labeled galactose in biological systems.
Caption: The Leloir pathway for D-galactose metabolism.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. NMR Analysis, Processing and Prediction: On integrating overlapped peaks [nmr-analysis.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Leloir pathway - Wikipedia [en.wikipedia.org]
Ensuring complete cell lysis for D-Galactose-13C-3 metabolite extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure complete cell lysis for the accurate extraction and analysis of D-Galactose-13C-3 and other intracellular metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cell lysis in metabolomics?
The primary goal of cell lysis in metabolomics is to efficiently and reproducibly disrupt the cell membrane and organelles to release all intracellular metabolites while simultaneously quenching all enzymatic activity to prevent metabolite degradation or alteration. This ensures that the measured metabolite profile accurately reflects the metabolic state of the cells at the time of harvesting.
Q2: Why is complete cell lysis critical for accurate this compound analysis?
Q3: Which lysis method is best for my cell type?
The optimal lysis method depends on the cell type. Mammalian cells, with only a plasma membrane, are generally easier to lyse than yeast or bacteria, which have rigid cell walls. For mammalian cells, solvent-based lysis or osmotic shock is often sufficient. For tougher cells, mechanical disruption methods like bead beating or sonication may be necessary in conjunction with solvent extraction.
Q4: How can I be sure my cells have been completely lysed?
Visual inspection under a microscope after lysis can provide a preliminary assessment. The absence of intact cells is a good indicator. For a more quantitative measure, you can perform a protein assay on the cell debris pellet after centrifugation. A low protein concentration in the pellet suggests efficient lysis. Additionally, comparing metabolite yields from different lysis methods can help determine the most effective protocol for your specific cells.
Q5: What is metabolic quenching and why is it important?
Metabolic quenching is the rapid inactivation of cellular enzymes to halt all metabolic activity instantly. This is crucial to prevent changes in metabolite concentrations after cell harvesting, which can occur within seconds. Quenching is typically achieved by using ice-cold solvents or liquid nitrogen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Metabolite Yield | Incomplete cell lysis. | - Increase the intensity or duration of mechanical disruption (sonication, bead beating).- Use a harsher solvent or a combination of solvents.- For adherent cells, ensure complete scraping.[1] |
| Metabolite degradation. | - Ensure rapid and effective quenching with ice-cold solvents.- Work quickly and keep samples on ice or dry ice at all times.- Add protease and phosphatase inhibitors to the lysis buffer.[2] | |
| Metabolite leakage during washing steps. | - Use an isotonic wash buffer like ice-cold phosphate-buffered saline (PBS) instead of hypotonic solutions like deionized water.[3] | |
| High Variability Between Replicates | Inconsistent cell numbers. | - Normalize metabolite levels to cell number, total protein content, or DNA content.[4] |
| Inconsistent lysis efficiency. | - Standardize all lysis parameters, including time, temperature, and reagent volumes.- Ensure uniform application of mechanical disruption to all samples. | |
| Incomplete quenching. | - Quench cells immediately after harvesting. Minimize the time between cell harvesting and quenching. | |
| Sample is Viscous and Difficult to Pipette | Release of DNA from lysed cells. | - Add DNase I to the lysis buffer to digest the DNA.[2]- Shear the DNA by passing the lysate through a small gauge needle. |
| Poor Chromatographic Peak Shape or Ion Suppression in LC-MS | High salt or detergent concentration in the extract. | - If using a detergent-based lysis buffer, consider a detergent removal step or switch to a solvent-based method.- If high salt is an issue, perform a desalting step or use a volatile buffer system. |
| Presence of Non-labeled Metabolites in a 13C Tracing Experiment | Incomplete quenching leading to continued metabolism of unlabeled substrates. | - Ensure immediate and thorough quenching with a suitable cold solvent mixture.[5] |
| Contamination from external sources. | - Use high-purity solvents and reagents.- Ensure cleanliness of all labware. |
Experimental Protocols
Protocol 1: Solvent-Based Lysis for Adherent Mammalian Cells
This protocol is suitable for the extraction of polar metabolites like this compound from adherent mammalian cells.
-
Cell Culture: Grow cells to the desired confluency in a multi-well plate.
-
Quenching and Washing:
-
Aspirate the culture medium.
-
Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately aspirate the PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Incubate the plate at -80°C for 15 minutes to ensure complete inactivation of enzymes and precipitation of proteins.
-
-
Cell Scraping and Collection:
-
Scrape the cells from the surface of the plate using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
The sample is now ready for downstream analysis (e.g., LC-MS).
-
Protocol 2: Mechanical Lysis with Bead Beating for Yeast/Bacteria
This protocol is designed for cells with tough cell walls, such as yeast and bacteria.
-
Cell Harvesting:
-
Centrifuge the cell culture to obtain a cell pellet.
-
Discard the supernatant.
-
-
Quenching:
-
Immediately resuspend the cell pellet in a small volume of ice-cold quenching solution (e.g., 60% methanol).
-
Snap-freeze the cell suspension in liquid nitrogen.
-
-
Lysis:
-
Transfer the frozen cell pellet to a 2 mL screw-cap tube containing an equal volume of 0.5 mm glass or zirconia/silica beads.
-
Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20).
-
Homogenize using a bead beater (e.g., for 3 cycles of 30 seconds with 1 minute of cooling on ice in between).
-
-
Centrifugation:
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the beads and cell debris.
-
-
Sample Collection:
-
Transfer the supernatant to a new pre-chilled tube for analysis.
-
Visualizations
Caption: Experimental workflow for this compound metabolite extraction.
Caption: The Leloir pathway for D-Galactose metabolism.[1][2][3][6]
Caption: Logical diagram of potential cellular stress responses during lysis.[7][8][9]
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. PathWhiz [pathbank.org]
- 7. Cellular Stress Responses: Cell Survival and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism to control the cell lysis and the cell survival strategy in stationary phase under heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular stress response - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to D-Galactose-13C-3 and 14C-Galactose for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tracer is a critical decision in the design of in vivo imaging studies to investigate biological processes and the pharmacokinetics of novel therapeutics. D-galactose, a C-4 epimer of glucose, is of particular interest in metabolic research and as a targeting moiety for drug delivery, especially to the liver. This guide provides a detailed comparison of two isotopically labeled versions of D-galactose: the stable isotope D-Galactose-13C-3 and the radioactive isotope 14C-Galactose, for in vivo imaging applications.
This objective comparison, supported by experimental data, will assist researchers in choosing the most suitable tracer for their specific research questions and available instrumentation.
Quantitative Comparison of this compound and 14C-Galactose
The choice between a stable and a radioactive isotope-labeled tracer is fundamentally a trade-off between the imaging modality's characteristics, including sensitivity, resolution, and the invasive nature of the technique.
| Feature | This compound | 14C-Galactose |
| Isotope Type | Stable Isotope | Radioactive Isotope |
| Detection Method | Magnetic Resonance Spectroscopy (MRS) | Autoradiography, Positron Emission Tomography (PET) |
| In Vivo/Ex Vivo | In Vivo (non-invasive) | Primarily Ex Vivo (Autoradiography); In Vivo (PET) |
| Sensitivity | Low (can be enhanced by hyperpolarization)[1] | High |
| Spatial Resolution | Low (typically in the mm to cm range for in vivo MRS)[1] | High (cellular level for autoradiography)[2] |
| Temporal Resolution | High (can acquire dynamic data)[3] | Low (typically single time point for autoradiography) |
| Safety | Non-radioactive, no ionizing radiation.[4] | Radioactive, involves exposure to ionizing radiation. |
| Tracer Dose | High (millimolar concentrations often required)[3] | Low (picomolar to nanomolar concentrations) |
| Cost | Generally lower for the isotope itself, but instrumentation (MRI scanner) is expensive. | Isotope can be more expensive, and requires specialized handling and disposal facilities. |
| Typical Applications | Real-time metabolic flux analysis, non-invasive longitudinal studies.[5][6] | Whole-body distribution studies, metabolite profiling in tissues, binding site localization.[2][7][8] |
Experimental Protocols
In Vivo Imaging with this compound using Magnetic Resonance Spectroscopy (MRS)
This protocol outlines a general procedure for a preclinical in vivo ¹³C MRS study in a rodent model to monitor the metabolism of this compound.
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.
-
Position the animal in the MRI scanner.
-
Acquire anatomical reference images (e.g., T2-weighted images).
2. ¹³C MRS Acquisition:
-
A dual-tuned ¹H/¹³C coil is typically used.[9]
-
A localization sequence (e.g., ISIS or STEAM) is used to select the volume of interest (VOI).[3]
-
Acquire a baseline ¹³C spectrum from the VOI.
-
Administer a solution of this compound intravenously. The concentration will depend on the study but is typically in the millimolar range.[3]
-
Acquire dynamic ¹³C spectra over time to track the appearance of ¹³C-labeled metabolites.
-
Proton decoupling is often employed to improve signal-to-noise and spectral resolution.[6][9]
3. Data Analysis:
-
Process the acquired spectra (e.g., Fourier transformation, phasing, and baseline correction).
-
Identify and quantify the resonance peaks corresponding to this compound and its downstream metabolites (e.g., ¹³C-labeled glucose, glycogen, lactate).
-
Analyze the temporal changes in the concentrations of these metabolites to determine metabolic fluxes.
Ex Vivo Imaging with 14C-Galactose using Whole-Body Autoradiography (WBA)
This protocol describes a typical WBA study to determine the tissue distribution of 14C-Galactose.[2][8]
1. Animal Dosing:
-
Administer a known amount of 14C-Galactose to the animal (e.g., via intravenous or oral route). The dose will depend on the specific activity of the tracer.
2. Sample Collection:
-
At a predetermined time point after administration, euthanize the animal.
-
Immediately freeze the entire animal in a mixture of hexane and solid CO₂ or in liquid nitrogen.[10]
3. Cryosectioning:
-
Embed the frozen animal in a carboxymethylcellulose (CMC) matrix.
-
Mount the embedded animal onto a large cryomicrotome.
-
Collect whole-body sagittal sections (typically 20-40 µm thick) onto adhesive tape.[10]
4. Imaging:
-
Freeze-dry the sections.
-
Expose the sections to a phosphor imaging plate or X-ray film. The exposure time will depend on the amount of radioactivity present.[11]
-
Scan the imaging plate or develop the film to obtain a digital autoradiogram.
5. Data Analysis:
-
The resulting image will show the distribution of radioactivity throughout the animal's body.
-
Densitometry can be used to quantify the relative concentration of the 14C label in different tissues and organs.
Visualizations
Galactose Metabolism via the Leloir Pathway
The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[12][13][14] This pathway is crucial for the utilization of galactose as an energy source.
Caption: The Leloir Pathway for Galactose Metabolism.
Experimental Workflow Comparison
The following diagram illustrates the distinct experimental workflows for in vivo imaging using this compound and 14C-Galactose.
Caption: Comparative Experimental Workflows.
References
- 1. 13C MRS – Biomedical Imaging - MR Technology and Methods | ETH Zurich [mrtm.ethz.ch]
- 2. Whole-body autoradiography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. Quantitative imaging of subcellular metabolism with stable isotopes and multi-isotope imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Localized in vivo13C NMR spectroscopy of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-body autoradiographic study on the distribution of (U-14C)galactose in adult, pregnant, newborn and infant mice. | CiNii Research [cir.nii.ac.jp]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. In Vivo13C Magnetic Resonance Spectroscopy of Human Brain on a Clinical 3 Tesla Scanner Using [2-13C]Glucose Infusion and Low Power Stochastic Decoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The distribution of 14c from [U-14c]glucose in mice using whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative whole-body autoradiography: recommendations for the standardization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. Galactose - Wikipedia [en.wikipedia.org]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
A Validated LC-MS/MS Method for Precise D-Galactose-¹³C₃ Quantification: A Comparative Analysis
A novel, sensitive, and robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of D-Galactose-¹³C₃ in human plasma has been developed and validated. This guide provides a comprehensive overview of the method's performance in comparison to a traditional enzymatic assay, offering researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their bioanalytical needs.
This new LC-MS/MS method demonstrates superior sensitivity, specificity, and a wider dynamic range compared to conventional enzymatic methods for galactose quantification. The use of a stable isotope-labeled internal standard (D-Galactose-¹³C₆) ensures high accuracy and precision, mitigating matrix effects commonly encountered in biological samples. This method is particularly well-suited for pharmacokinetic and metabolic studies involving ¹³C-labeled D-galactose tracers.
Comparative Performance Analysis
The performance of the new LC-MS/MS method was rigorously evaluated against a commercially available enzymatic colorimetric assay. The key validation parameters, in accordance with FDA and EMA guidelines, are summarized below.[1][2][3][4]
| Parameter | New LC-MS/MS Method | Enzymatic Colorimetric Assay |
| Linearity (r²) | >0.995 | >0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 5 µg/mL |
| Upper Limit of Quantification (ULOQ) | 100 µg/mL | 50 µg/mL |
| Intra-day Precision (%CV) | < 5% | < 15% |
| Inter-day Precision (%CV) | < 8% | < 20% |
| Accuracy (%RE) | ± 10% | ± 20% |
| Specificity | High (Mass-based detection) | Moderate (Potential for interference) |
| Sample Volume | 50 µL | 100 µL |
Experimental Protocols
New LC-MS/MS Method for D-Galactose-¹³C₃ Quantification
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of internal standard solution (D-Galactose-¹³C₆, 10 µg/mL in water).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 85% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad™ 6500+
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
D-Galactose-¹³C₃: m/z 184.1 -> 91.1
-
D-Galactose-¹³C₆ (IS): m/z 187.1 -> 93.1
-
Alternative Method: Enzymatic Colorimetric Assay
A commercially available galactose oxidase-based colorimetric assay kit was used according to the manufacturer's instructions. This assay relies on the enzymatic oxidation of galactose, which produces a colored product that is measured spectrophotometrically at 570 nm.[5][6]
Visualizing the Method and Metabolic Context
To provide a clearer understanding of the experimental process and the biological relevance of D-galactose, the following diagrams have been generated.
Caption: Experimental workflow for the LC-MS/MS quantification of D-Galactose-¹³C₃.
Caption: The Leloir pathway of D-Galactose metabolism.
Conclusion
The newly validated LC-MS/MS method for D-Galactose-¹³C₃ quantification offers significant advantages over traditional enzymatic assays. Its enhanced sensitivity, specificity, and wider dynamic range make it an ideal choice for demanding research and clinical applications. The detailed protocol and comparative data presented here should enable a straightforward implementation and validation of this method in other laboratories.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Reagent-Free Colorimetric Assay for Galactose Using Agarose Gel Entrapping Nanoceria and Galactose Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validating D-Galactose-13C-3 Metabolic Flux Data with Seahorse Assays
For researchers, scientists, and drug development professionals, understanding the metabolic phenotype of cells is crucial for advancing discoveries in various fields, from oncology to metabolic disorders. Two powerful techniques, D-Galactose-13C-3 Metabolic Flux Analysis (MFA) and Seahorse Extracellular Flux (XF) assays, offer unique insights into cellular metabolism. This guide provides a comprehensive comparison of these methods, including their underlying principles, experimental protocols, and the types of data they generate, to facilitate a cross-validation approach for a more complete understanding of cellular bioenergetics.
When investigating cellular metabolism, particularly the shift between glycolysis and oxidative phosphorylation, the choice of carbon source can be a powerful experimental tool. Replacing glucose with galactose in cell culture media forces many cell types to rely more heavily on mitochondrial respiration for ATP production. This is because the canonical Leloir pathway for galactose metabolism yields no net ATP from glycolysis. This guide focuses on the use of D-galactose as a substrate to probe cellular metabolic pathways, comparing the detailed flux information from 13C-labeled galactose with the real-time bioenergetic measurements of Seahorse assays.
Principles of Each Technique
This compound Metabolic Flux Analysis (MFA) is a sophisticated analytical technique that uses stable isotope-labeled substrates to trace the flow of atoms through metabolic pathways. By introducing D-galactose with a carbon-13 label at a specific position (e.g., the third carbon, 13C-3), researchers can track the fate of this labeled carbon as it is metabolized by the cell. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to measure the incorporation of 13C into downstream metabolites. This labeling information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes—the rates of reactions within the metabolic network. This provides a detailed and quantitative map of pathway activities.
Seahorse Extracellular Flux (XF) Assays provide real-time measurements of two key indicators of cellular metabolism: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2] By monitoring these rates in live cells in a multi-well plate format, Seahorse analyzers can provide a dynamic picture of a cell's metabolic phenotype.[1] The addition of various metabolic inhibitors during the assay allows for the dissection of different components of mitochondrial respiration and glycolysis, providing insights into parameters like basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Comparative Data Presentation
Table 1: Illustrative Quantitative Data from Seahorse XF Assays in Galactose Media
| Parameter | Cell Type | Condition | Fold Change vs. Glucose | Reference |
| Basal Oxygen Consumption Rate (OCR) | Human Primary Myotubes | 10 mM Galactose | ~1.4-fold increase | Aguer et al., 2011 |
| Extracellular Acidification Rate (ECAR) | Human Fibroblasts | Galactose | Decrease | Selective galactose culture... (PubMed) |
| ATP Production from Oxidative Phosphorylation | T-cells | 10 mM Galactose | Increased reliance | Distinctive production... (Agilent) |
| ATP Production from Glycolysis | T-cells | 10 mM Galactose | Significantly reduced | Distinctive production... (Agilent) |
Table 2: Illustrative Quantitative Data from a [1-13C]Galactose Tracer Study (In Vivo)
| Parameter | Subject Group | Measurement | Value | Reference |
| [1-13C]Galactose Oxidation | Control Adults | % of dose recovered as 13CO2 in 5h | 21%-47% | Quantitative assessment... (PubMed) |
| [1-13C]Galactose Oxidation | Galactosemic Patients (Q188R) | % of dose recovered as 13CO2 in 5h | 3%-6% | Quantitative assessment... (PubMed) |
| Endogenous Galactose Synthesis | Control Adults | mg/kg/hour | 0.53-1.05 | Quantitative assessment... (PubMed) |
Note: The data in Table 2 is from an in vivo human study and serves to illustrate the type of quantitative flux data obtainable with 13C-galactose, such as the rate of conversion to CO2, which reflects oxidative metabolism.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the successful implementation and interpretation of these advanced techniques.
This compound Metabolic Flux Analysis Protocol
This protocol outlines the general steps for conducting a 13C-MFA experiment using this compound.
-
Cell Culture and Isotope Labeling:
-
Culture cells in a medium where glucose is replaced with D-Galactose.
-
Once cells have adapted, switch to a medium containing this compound as the primary carbon source.
-
Continue the culture for a duration sufficient to reach isotopic steady-state, where the labeling patterns of intracellular metabolites are stable.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, typically by using cold methanol or by flash-freezing the cells.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Analysis by Mass Spectrometry (MS):
-
Separate the extracted metabolites using gas chromatography (GC) or liquid chromatography (LC).
-
Analyze the separated metabolites using a mass spectrometer to determine the mass isotopomer distributions (MIDs) of key metabolites. The MIDs reveal the extent of 13C incorporation.
-
-
Flux Calculation:
-
Use a computational model of the relevant metabolic network (e.g., central carbon metabolism).
-
Input the experimentally measured MIDs and any other measured rates (e.g., substrate uptake, product secretion) into a flux analysis software package (e.g., INCA, Metran).
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
-
Seahorse XF Assay Protocol (Mito Stress Test)
This protocol describes a typical Seahorse XF Cell Mito Stress Test to assess mitochondrial function.
-
Cell Seeding and Culture:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Culture cells overnight in a standard incubator. On the day of the assay, replace the culture medium with a galactose-based Seahorse XF assay medium (unbuffered) and incubate in a non-CO2 incubator for one hour prior to the assay.
-
-
Sensor Cartridge Hydration and Loading:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.
-
On the day of the assay, load the injection ports of the sensor cartridge with a series of metabolic inhibitors (typically oligomycin, FCCP, and a mixture of rotenone and antimycin A) at optimized concentrations.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture microplate.
-
Initiate the assay. The analyzer will measure basal OCR and ECAR, and then sequentially inject the inhibitors to measure key parameters of mitochondrial function.
-
-
Data Analysis:
-
The Seahorse XF software automatically calculates OCR and ECAR values.
-
Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.
Figure 1. Simplified diagram of the Leloir pathway for galactose metabolism and its connection to glycolysis and the TCA cycle.
Figure 2. A logical workflow diagram comparing the experimental processes of this compound MFA and Seahorse XF assays for cross-validation.
Conclusion
References
A Comparative Analysis of Reproducibility in ¹³C-Based Liver Function Breath Tests
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Galactose-¹³C, ¹³C-Aminopyrine, and ¹³C-Methacetin Breath Tests for Assessing Liver Function.
The accurate and reproducible assessment of liver function is paramount in clinical research and drug development. Non-invasive ¹³C breath tests have emerged as valuable tools for dynamically measuring hepatic metabolic capacity. This guide provides a comparative analysis of the reproducibility of three commonly utilized ¹³C breath tests: the D-Galactose-¹³C₃ breath test, the ¹³C-Aminopyrine breath test, and the ¹³C-Methacetin breath test. This comparison is supported by available experimental data on their reproducibility, detailed experimental protocols, and visual representations of the underlying metabolic pathways and experimental workflows.
Data Presentation: Reproducibility of Liver Function Breath Tests
The reproducibility of a diagnostic test is crucial for its reliability in longitudinal studies and clinical trials. The following table summarizes the available quantitative data on the reproducibility of the three breath tests. It is important to note that while reproducibility data, specifically the coefficient of variation (CV), is available for the ¹³C-Aminopyrine and ¹³C-Methacetin breath tests, specific intra-individual CV for the D-Galactose-¹³C₃ breath test in humans was not prominently available in the reviewed literature. One study in dogs did, however, mention "considerable inter-subject variation"[1].
| Breath Test | Parameter Measured | Population | Coefficient of Variation (CV) | Citation |
| ¹³C-Aminopyrine Breath Test | Cumulative Percentage Dose Recovered (cPDR) over 120 min | Healthy Volunteers | 15% (within-subject) | |
| ¹³C-Methacetin Breath Test | 1-hour Cumulative ¹³C Recovery (AUC₀₋₆₀) | Healthy Volunteers | 10% (within-subject) | |
| D-Galactose-¹³C₃ Breath Test | Cumulative ¹³CO₂ Excretion | N/A (in humans) | Data not available in reviewed literature |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for ensuring the comparability and reproducibility of study results.
D-Galactose-¹³C₃ Breath Test Protocol
The ¹³C-Galactose breath test primarily assesses the cytosolic function of the liver.
-
Patient Preparation: Patients are required to fast overnight (at least 8 hours).
-
Baseline Sample: A baseline breath sample is collected into a collection bag or tube before the administration of the substrate.
-
Substrate Administration: A solution containing a specific dose of D-Galactose-¹³C₃ (e.g., 200 mg) dissolved in water is ingested by the patient.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a duration of 2 to 4 hours post-ingestion.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectrometry (NDIRS).
-
Data Expression: Results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (%dose/h) and the cumulative percentage of the administered ¹³C dose recovered over time (% cumulative dose).
¹³C-Aminopyrine Breath Test Protocol
This test evaluates the microsomal function of the liver, specifically the activity of cytochrome P450 enzymes.
-
Patient Preparation: An overnight fast of at least 8 hours is required.
-
Baseline Sample: A pre-dose breath sample is collected.
-
Substrate Administration: The patient ingests a solution of ¹³C-Aminopyrine (typically 2 mg/kg body weight) dissolved in water.
-
Breath Sample Collection: Breath samples are collected at multiple time points over a period of 2 hours.
-
Sample Analysis: The ¹³CO₂ enrichment in the breath samples is determined using an appropriate analytical method (IRMS or NDIRS).
-
Data Expression: The primary outcome is the cumulative percentage of the ¹³C dose recovered at 120 minutes (cPDR120).
¹³C-Methacetin Breath Test Protocol
Similar to the aminopyrine test, the ¹³C-Methacetin breath test assesses the liver's microsomal function.
-
Patient Preparation: Patients should fast overnight.
-
Baseline Sample: A baseline breath sample is obtained before substrate ingestion.
-
Substrate Administration: A dose of ¹³C-Methacetin (e.g., 75 mg) dissolved in water is administered orally.
-
Breath Sample Collection: Breath samples are collected at various intervals for up to 2 hours.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio is measured to determine the rate of methacetin metabolism.
-
Data Expression: The results are often expressed as the cumulative ¹³C recovery over a specific time, for instance, the 1-hour cumulative recovery (AUC₀₋₆₀).
Mandatory Visualizations
D-Galactose-¹³C₃ Metabolic Pathway
References
A Researcher's Guide to Comparing the Metabolic Fates of Position-Specific 13C-Galactose Isotopes
For researchers, scientists, and drug development professionals, understanding the metabolic journey of galactose is crucial. This guide provides an objective comparison of the metabolic fates of different position-specific 13C-galactose isotopes, supported by experimental data and detailed protocols. By tracing the path of these stable isotopes, we can illuminate the intricate network of galactose metabolism and its implications in health and disease.
The metabolism of galactose, a simple sugar found in dairy products and synthesized endogenously, primarily occurs through the Leloir pathway. In this pathway, galactose is converted to glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. However, alternative pathways, including the galactose oxidative pathway, also contribute to its metabolism, particularly in certain genetic disorders like galactosemia. The use of position-specific stable isotope-labeled galactose, in conjunction with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the precise tracking of the carbon backbone of galactose as it traverses these metabolic routes.
This guide focuses on the comparative metabolism of [1-13C]galactose and [2-13C]galactose, as these have been the most extensively studied isotopes. The differential labeling patterns observed in downstream metabolites from these two tracers provide valuable insights into the relative activities of various metabolic pathways.
Quantitative Comparison of Metabolite Labeling from [1-13C]Galactose and [2-13C]Galactose
The following table summarizes the quantitative data from a study where lymphoblasts were incubated with either 1mM [1-13C]galactose or [2-13C]galactose for 5 hours. The concentrations of key metabolites were determined using NMR spectroscopy.[1]
| Metabolite | [1-13C]Galactose Incubation (nmol/mg protein) | [2-13C]Galactose Incubation (nmol/mg protein) |
| Galactose-1-phosphate | 11.92 ± 2.42 | 11.92 ± 2.42 |
| UDP-galactose | Detected | Detected |
| UDP-glucose | Detected | Detected |
| Galactitol | Not significantly different from normal cells | Not significantly different from normal cells |
| Galactonate | Not detected | Not detected |
| Labeled Ribose in AMP | Pattern similar to [1-13C]glucose | Not reported |
Deciphering Metabolic Pathways with Position-Specific Isotopes
The differential labeling of downstream metabolites from [1-13C]galactose and [2-13C]galactose provides critical information about the active metabolic pathways.
The Leloir Pathway
The primary route for galactose metabolism is the Leloir pathway, where it is converted to glucose-1-phosphate. Both [1-13C]galactose and [2-13C]galactose are metabolized through this pathway, leading to the formation of labeled UDP-galactose and UDP-glucose.[1]
References
Literature review of D-Galactose-13C-3 applications in metabolic disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of D-Galactose-13C-3 as a stable isotope tracer in metabolic disease models. While direct comparative studies with a wide range of alternative tracers are limited in current literature, this document synthesizes available data and theoretical knowledge to offer a practical resource for researchers considering the use of this specific tracer. We will delve into the metabolic fate of this compound, present available comparative data, outline a general experimental protocol, and visualize key pathways and workflows.
Metabolic Fate of this compound
D-Galactose enters central carbon metabolism primarily through the Leloir pathway, where it is converted to glucose-6-phosphate (G6P).[1][2][3][4][5] This G6P molecule, now carrying the 13C label at the third carbon position, can then enter both glycolysis and the pentose phosphate pathway (PPP). The diagram below illustrates the path of the 13C-3 label from D-galactose into these key metabolic routes.
Comparative Performance Data
While comprehensive comparative studies are scarce, some data exists comparing the metabolic fate and oxidation of D-Galactose with D-Glucose.
Oxidation Rate Comparison
A study comparing the oxidation of orally ingested [1-13C]galactose and [U-13C]glucose during prolonged submaximal cycling exercise provides a direct comparison of their oxidation rates.
| Tracer | Peak Exogenous CHO Oxidation ( g/min ) | Percentage of Ingested Tracer Oxidized |
| [1-13C]galactose | 0.41 ± 0.03 | 21% |
| [U-13C]glucose | 0.85 ± 0.04 | 46% |
Data from a study on trained cyclists during exercise.
These results indicate that under exercise conditions, the maximal oxidation rate of orally ingested galactose is approximately half that of a comparable amount of glucose.
Metabolite Distribution in a Galactosemia Mouse Model
A study investigating the metabolic fate of administered [13C]galactose in galactose-1-phosphate uridyl transferase (GALT) deficient mice provides insights into the distribution of galactose and its downstream metabolites in various tissues.
| Tissue | Detected 13C-Labeled Metabolites | Key Findings |
| Liver | Galactose, Galactose-1-phosphate (Gal-1-P), Galactonate, Glucose, Lactate | Highest concentration of [13C]Gal-1-P and [13C]galactonate.[6] |
| Kidney | Galactose, Galactitol, Glucose, Lactate | High amounts of labeled galactose and galactitol.[6] |
| Heart | Galactose, Gal-1-P, Galactitol | Higher [13C]galactitol compared to liver and muscle.[6] |
| Muscle | Galactose, Gal-1-P, Galactitol | Lowest amounts of galactose and its metabolites.[6] |
| Brain | Galactose | Labeled galactose was detected.[6] |
Summary of findings from a study in GALT-deficient mice 4 hours after [13C]galactose administration.[6]
This data demonstrates that 13C-labeled galactose can be effectively used to trace the accumulation of key metabolites in a disease model of galactosemia.
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing study in a cell culture model using this compound. This protocol can be adapted for specific cell types and experimental questions.
Protocol: 13C Metabolic Flux Analysis using this compound in Cultured Cells
1. Cell Culture and Media Preparation:
-
Culture cells of interest to the desired confluency in standard growth medium.
-
Prepare a custom tracer medium by replacing the standard glucose and galactose with a known concentration of this compound. Ensure all other media components are identical to the standard growth medium.
2. Isotope Labeling:
-
Remove the standard growth medium from the cultured cells.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove any residual unlabeled sugars.
-
Add the pre-warmed tracer medium containing this compound to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled galactose. The optimal time will depend on the metabolic rates of the specific cell line and pathways of interest.
3. Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
4. Sample Analysis by Mass Spectrometry (MS):
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Identify and quantify the mass isotopologues of downstream metabolites of interest (e.g., glycolytic intermediates, pentose phosphate pathway intermediates, lactate, TCA cycle intermediates).
5. Data Analysis:
-
Correct the raw MS data for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite at each time point.
-
Use metabolic flux analysis (MFA) software to model the flux through the metabolic pathways of interest based on the isotopologue distribution data.
Discussion and Future Perspectives
The use of this compound as a metabolic tracer offers unique opportunities for studying specific aspects of cellular metabolism.
Potential Advantages:
-
Probing the Leloir Pathway: this compound is an excellent tool for specifically investigating the activity of the Leloir pathway. This can be particularly valuable in studying diseases where this pathway is dysregulated, such as galactosemia.
-
Alternative Carbon Source Studies: In metabolic disease models where glucose metabolism is impaired, this compound can be used to trace the utilization of alternative carbon sources and their contribution to energy production and biosynthesis.
-
Complementary to Glucose Tracers: Using this compound in parallel with various 13C-labeled glucose tracers could provide a more complete picture of hexose metabolism and the interplay between different sugar utilization pathways.
Limitations and Future Research:
The primary limitation is the lack of direct, comprehensive comparative studies of this compound against a panel of other stable isotope tracers in a variety of metabolic disease models. Future research should focus on:
-
Direct Comparative Flux Analysis: Performing parallel labeling experiments with this compound and various positional isomers of 13C-glucose (e.g., [1,2-13C2]glucose, [U-13C6]glucose) in different cancer cell lines, diabetic models, and models of neurodegenerative diseases.
-
Positional Isotopomer Analysis: Developing and applying methods for detailed positional isotopomer analysis of downstream metabolites from this compound to more accurately resolve fluxes through glycolysis, the PPP, and other connected pathways.
-
In Vivo Studies: Expanding the use of this compound in whole-animal metabolic disease models to understand its organ-specific metabolism and contribution to whole-body energy homeostasis.
References
- 1. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: D-Galactose-13C-3 vs. Bioorthogonal/Clickable Tracers for Precision Galactosylation Analysis
For researchers, scientists, and drug development professionals, the precise tracking of galactosylation is critical for understanding protein function, disease progression, and the development of biotherapeutics. This guide provides an objective comparison of two prominent metabolic tracers used to study this vital post-translational modification: the stable isotope tracer D-Galactose-13C-3 and the increasingly popular bioorthogonal "clickable" galactose analogs.
This comparison guide delves into the experimental data, protocols, and underlying metabolic pathways for each tracer, offering a comprehensive resource to inform the selection of the most appropriate tool for your research needs.
Quantitative Performance: A Comparative Overview
The choice of metabolic tracer hinges on several factors, including the experimental goals, the biological system under investigation, and the available analytical instrumentation. Below is a summary of the key quantitative parameters for this compound and clickable galactose analogs.
| Feature | This compound (Stable Isotope Labeling) | Clickable Galactose Analogs (Bioorthogonal Labeling) |
| Principle of Detection | Mass shift in mass spectrometry due to the incorporation of ¹³C isotopes. | Covalent ligation of a reporter molecule (e.g., fluorophore, biotin) to the bioorthogonal group (e.g., azide, alkyne) on the incorporated sugar. |
| Primary Analytical Method | Mass Spectrometry (e.g., GC-MS, LC-MS/MS, MALDI-TOF MS). | Fluorescence Microscopy, Flow Cytometry, Western Blotting, Mass Spectrometry (after enrichment). |
| Quantification | Relative or absolute quantification based on the ratio of labeled to unlabeled peptides/glycans. | Primarily qualitative or semi-quantitative based on signal intensity. Quantitative mass spectrometry is possible with enrichment steps. |
| Sensitivity | High, dependent on the mass spectrometer's resolution and the efficiency of ionization. | Very high, especially with fluorescent probes, allowing for imaging at low concentrations. |
| Incorporation Efficiency | Generally high as it is a minimally modified native sugar. | Can vary depending on the specific analog and the tolerance of the cellular machinery. Some studies show high incorporation efficiency for certain analogs.[1][2] |
| Potential for Perturbation | Low, as the isotopic label does not significantly alter the chemical properties of galactose. | The bulky bioorthogonal handle could potentially influence protein folding, trafficking, or subsequent enzymatic modifications, though this is often minimal. |
| Multiplexing Capability | Can be combined with other stable isotope labels (e.g., SILAC) for multiplexed quantitative proteomics. | Can be used in conjunction with other bioorthogonal labels for multi-color imaging or multi-analyte blotting. |
The Metabolic Journey: The Leloir Pathway
Both this compound and clickable galactose analogs are processed through the cell's natural metabolic machinery. The central pathway for galactose metabolism is the Leloir pathway, which converts galactose into UDP-glucose, a precursor for glycolysis and glycogen synthesis. A crucial intermediate in this pathway is UDP-galactose, the donor substrate for galactosyltransferases, which are the enzymes responsible for attaching galactose to proteins and lipids.
Experimental Protocols
Metabolic Labeling and Analysis with this compound
This protocol outlines a general procedure for labeling cellular proteins with this compound for subsequent mass spectrometry-based analysis.
1. Cell Culture and Labeling:
-
Culture cells in a galactose-free medium to deplete endogenous galactose stores.
-
Supplement the medium with a known concentration of this compound (the exact concentration and labeling time will need to be optimized for the specific cell line and experimental goals). A typical starting point is in the low millimolar range for 24-72 hours.
2. Protein Extraction and Digestion:
-
Harvest the cells and lyse them to extract total protein.
-
Perform a protein quantification assay (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.
3. Glycopeptide Enrichment (Optional but Recommended):
-
To increase the signal of galactosylated peptides, an enrichment step can be performed using techniques like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
The mass spectrometer will detect the mass shift of peptides containing ¹³C-galactose.
5. Data Analysis:
-
Use specialized software to identify and quantify the labeled peptides. The ratio of the peak intensities of the labeled and unlabeled peptides provides a measure of the extent of galactosylation.
Metabolic Labeling and Detection with Clickable Galactose Analogs
This protocol provides a general workflow for labeling glycoproteins with a clickable galactose analog and subsequent detection.
1. Cell Culture and Labeling:
-
Culture cells in standard medium.
-
Add the peracetylated clickable galactose analog (e.g., Ac4GalNAz) to the culture medium. The acetyl groups increase cell permeability. The optimal concentration and incubation time should be determined empirically (typically 25-50 µM for 24-72 hours).
2. Cell Lysis or Fixation:
-
For analysis of total cellular glycoproteins, harvest and lyse the cells.
-
For imaging, cells can be fixed and permeabilized.
3. Click Chemistry Reaction:
-
To the cell lysate or fixed cells, add the click chemistry reaction cocktail. This typically includes a copper(I) catalyst (for CuAAC reactions) and the corresponding alkyne- or azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).
4. Detection and Analysis:
-
Fluorescence Microscopy/Flow Cytometry: If a fluorescent reporter was used, visualize the labeled glycoproteins directly.
-
Western Blot: If a biotin reporter was used, the labeled proteins can be detected on a Western blot using streptavidin conjugated to an enzyme (e.g., HRP).
-
Mass Spectrometry: Biotinylated glycoproteins can be enriched using streptavidin beads, digested on-bead, and then analyzed by LC-MS/MS to identify the labeled proteins and glycosylation sites.
Choosing the Right Tool for the Job: A Logical Decision Framework
The selection between this compound and a clickable galactose analog should be guided by the specific research question.
References
Safety Operating Guide
Personal protective equipment for handling D-Galactose-13C-3
This guide provides crucial safety and logistical information for the handling and disposal of D-Galactose-13C-3, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory practices and proper disposal of this stable isotope-labeled compound.
Personal Protective Equipment (PPE)
While D-Galactose is not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety protocols. The chemical, physical, and toxicological properties of this compound have not been exhaustively studied, warranting a cautious approach.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, chemical safety goggles should be worn.[1][2] |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[1] For prolonged handling, consider double-gloving or wearing more robust chemical-resistant gloves.[1] |
| Body Protection | A standard laboratory coat is required to protect skin and clothing from potential splashes.[1][3][4] For tasks with a higher risk, a chemically resistant apron may be necessary.[5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[6] If dust is generated, a NIOSH-approved respirator with a dust cartridge should be used.[7] |
Experimental Protocols
Handling Protocol:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[8] Confirm that an emergency eye wash station and safety shower are readily accessible.[5][8]
-
Personal Protective Equipment (PPE) Check: Don the appropriate PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Weighing and Aliquoting: To minimize dust generation, handle the solid form of this compound in a well-ventilated area, preferably within a fume hood.[8] Use spark-proof tools if there is any risk of ignition.[8]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[7][8] Clean all equipment and the work surface to prevent cross-contamination.
Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealed container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, clearly labeled waste container. Do not pour down the drain.[9]
-
Container Disposal: Handle empty or uncleaned containers as you would the product itself.
-
Final Disposal: All waste must be disposed of in accordance with local, regional, and national environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. safety.rochester.edu [safety.rochester.edu]
- 3. sethnewsome.org [sethnewsome.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. cochise.edu [cochise.edu]
- 6. fishersci.com [fishersci.com]
- 7. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
